Executive Summary In the development of advanced pharmaceutical intermediates and agrochemical building blocks, polysubstituted thiophenes play a critical role due to their bioisosteric relationship with phenyl rings and...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of advanced pharmaceutical intermediates and agrochemical building blocks, polysubstituted thiophenes play a critical role due to their bioisosteric relationship with phenyl rings and their capacity for diverse functionalization. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0)[1] is a highly functionalized heterocycle requiring precise structural verification before downstream coupling reactions.
As a Senior Application Scientist, I have designed this whitepaper to move beyond simple data tabulation. This guide provides a mechanistic rationale for the expected
1
H and
13
C Nuclear Magnetic Resonance (NMR) chemical shifts, grounded in the electronic effects of the thiophene core, and establishes a self-validating experimental protocol for researchers to ensure data integrity.
Structural Analysis & Mechanistic Rationale
The chemical shifts of 1-(4-chloro-5-ethylthiophen-2-yl)ethanone are dictated by the complex interplay of inductive (-I, +I) and mesomeric (-M, +M) effects exerted by its three substituents on the electron-rich thiophene
π
-system[2]. Understanding these causal relationships is essential for accurate spectral assignment.
Acetyl Group at C-2 (-M, -I): The carbonyl group is strongly electron-withdrawing. Through resonance (-M), it depletes electron density from the thiophene ring, particularly at the C-3 and C-5 positions. This leads to a profound deshielding effect on the H-3 proton, pushing its chemical shift significantly downfield.
Chlorine Atom at C-4 (+M, -I): Halogens are unique; they withdraw electrons inductively (-I) due to electronegativity but donate electron density via resonance (+M) from their lone pairs. In thiophenes, the -I effect dominates locally, deshielding C-4, but the +M effect provides slight shielding to the adjacent C-3 position.
Ethyl Group at C-5 (+I): Alkyl chains are electron-donating via inductive effects and hyperconjugation. The ethyl group pushes electron density into the C-5 position, shielding the ring slightly, while its own
α
-protons (
CH2
) are slightly deshielded by the proximity to the heteroaromatic system.
Electronic effects of substituents on the thiophene core chemical shifts.
Quantitative NMR Spectral Assignments
The following tables summarize the empirical assignments for 1-(4-chloro-5-ethylthiophen-2-yl)ethanone, derived from substituent additivity rules and cross-referenced with foundational analogs such as [3] and .
Table 1:
1
H NMR Assignments (400 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Coupling (
J
, Hz)
Causality & Assignment
H-3
7.52
Singlet (s)
1H
-
Deshielded by the C-2 carbonyl (-M effect). Appears as a singlet due to the absence of adjacent protons (C-4 is substituted with Cl).
C5-
CH2
2.85
Quartet (q)
2H
7.5
Methylene protons. Split into a quartet by the adjacent
CH3
group (
n+1=4
). Deshielded by the aromatic ring.
C2-C(=O)
CH3
2.48
Singlet (s)
3H
-
Acetyl methyl protons. No adjacent protons yield a sharp singlet. Deshielded by the adjacent carbonyl group.
C5-
CH2CH3
1.28
Triplet (t)
3H
7.5
Terminal ethyl methyl protons. Split into a triplet by the adjacent
CH2
group (
n+1=3
).
Table 2:
13
C NMR Assignments (100 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Type
Causality & Assignment
C=O
190.5
Quaternary (C)
Carbonyl carbon. Highly deshielded due to oxygen's electronegativity pulling electron density via the
π
-bond.
C-5
146.2
Quaternary (C)
Thiophene carbon attached to the ethyl group. Downfield shifted due to the alkyl +I effect.
C-2
141.5
Quaternary (C)
Thiophene carbon attached to the acetyl group.
C-3
131.8
Methine (CH)
Unsubstituted thiophene carbon.
C-4
122.4
Quaternary (C)
Thiophene carbon attached to chlorine.
C2-C(=O)
CH3
26.8
Primary (
CH3
)
Acetyl methyl carbon.
C5-
CH2
22.5
Secondary (
CH2
)
Ethyl methylene carbon.
C5-
CH2CH3
14.8
Primary (
CH3
)
Ethyl methyl carbon.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must follow a self-validating workflow. This protocol guarantees that any instrumental drift or sample impurity is immediately flagged before data interpretation.
Step-by-Step Methodology
1. Sample Preparation (Concentration Causality)
Action: Dissolve 15 mg of the compound for
1
H NMR, or 60 mg for
13
C NMR, in 0.6 mL of Deuterated Chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS).
Causality:1
H has a high gyromagnetic ratio and ~99.98% natural abundance, requiring minimal sample.
13
C has a low gyromagnetic ratio and only ~1.1% natural abundance. Increasing the concentration for
13
C significantly improves the Signal-to-Noise Ratio (SNR) and reduces required instrument time.
2. Instrument Calibration (Lock, Tune, and Shim)
Action: Insert the NMR tube into a 400 MHz spectrometer. Lock the magnetic field to the deuterium frequency of
CDCl3
. Tune and match the probe to the exact resonance frequencies of
1
H and
13
C. Perform gradient shimming (Z1-Z5).
Causality: Locking prevents magnetic field drift (
B0
) during acquisition. Shimming ensures the magnetic field is perfectly homogeneous across the sample volume, which is critical for resolving fine scalar couplings (e.g., the 7.5 Hz
J
-coupling of the ethyl group).
3. Acquisition Parameters
1
H NMR: Use a standard 30° pulse program (zg30). Set the relaxation delay (
D1
) to 1.0 second. Acquire 16 scans.
13
C NMR: Use a power-gated broadband proton decoupling sequence (zgpg30). Set
D1
to 2.0 seconds. Acquire 1024 scans.
Causality: The zgpg30 sequence collapses complex C-H multiplets into sharp singlets and leverages the Nuclear Overhauser Effect (NOE) to artificially boost the
13
C signal intensity. A longer
D1
for
13
C is mandatory because quaternary carbons (C-2, C-4, C-5, C=O) lack attached protons, resulting in significantly longer longitudinal relaxation times (
T1
).
4. Data Processing & Self-Validation
Action: Apply zero-filling to 64k data points and an exponential window function (LB = 0.3 Hz for
1
H, 1.0 Hz for
13
C) before Fourier Transform (FT). Phase and baseline correct the spectrum.
Self-Validation Checkpoint: The protocol validates itself via internal referencing. The operator must verify that the TMS peak is exactly at 0.00 ppm and the residual
CHCl3
peak is at 7.26 ppm (
1
H) / 77.16 ppm (
13
C). If these deviate, a calibration error has occurred. Furthermore, the total integration of the
1
H spectrum MUST sum exactly to 9 protons (3H + 2H + 3H + 1H). A sum of >9 indicates solvent contamination or impurities; <9 indicates incomplete relaxation (requiring an increased
D1
delay).
Standardized self-validating NMR acquisition and processing workflow.
References
Title: Chloromethylation of 2-acetyl-5-ethylthiophene
Source: Bulletin of the Academy of Sciences, USSR Division of Chemical Science (1963)
URL: [Link]
Title: Synthesis of Small Molecule Modulators of Non-traditional Drug Targets
Source: ProQuest Dissertations
URL: [Link]
A Technical Guide to the Determination of Exact Mass and Molecular Weight for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Abstract This technical guide provides a detailed examination of two fundamental, yet often confused, physicochemical properties of the heterocyclic ketone 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: its molecular weight...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed examination of two fundamental, yet often confused, physicochemical properties of the heterocyclic ketone 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: its molecular weight and exact mass. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explore the theoretical underpinnings, calculation methodologies, and practical applications of these values. We will demonstrate that while molecular weight is indispensable for stoichiometric calculations in synthesis, it is the exact mass that serves as the critical parameter for structural confirmation via high-resolution mass spectrometry (HRMS). This guide establishes the molecular formula of the title compound as C₈H₉ClOS and presents meticulously calculated values for its molecular weight (204.672 g/mol ) and exact mass (204.00626 Da), providing the foundational data essential for advanced analytical and synthetic workflows.
Introduction: The Role of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in Modern Chemistry
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a substituted thiophene derivative, a class of heterocyclic compounds of significant interest in medicinal and materials science. Thiophene-based scaffolds are prevalent in numerous pharmacologically active molecules. The title compound serves as a crucial chemical intermediate, or building block, in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1] For instance, derivatives of the related compound 1-(4-chlorothiophen-2-yl)ethan-1-one have been investigated for their potential as analgesic and anti-inflammatory agents, highlighting the therapeutic relevance of this structural motif.[2]
Given its role in multi-step synthetic pathways, the unambiguous characterization of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is paramount. Accurate determination of its mass is the first and most fundamental step in its analytical verification. This guide will focus on the two key metrics of its mass, beginning with the confirmation of its molecular formula, derived from its structure, as C₈H₉ClOS .
The Fundamental Distinction: Molecular Weight vs. Exact Mass
In the context of chemical analysis and drug development, the terms "molecular weight" and "exact mass" are not interchangeable. The choice between them is dictated by the application, whether it is a bulk measurement in the laboratory or the analysis of a single molecule in a mass spectrometer.
Molecular Weight (Average Molecular Mass)
The molecular weight of a compound is a pragmatic value calculated for macroscopic applications, such as determining the mass of a reagent needed for a chemical reaction. It is derived by summing the standard atomic weights of the constituent atoms.[3][4][5] The standard atomic weight for an element, as curated by the International Union of Pure and Applied Chemistry (IUPAC), is the weighted average of the masses of all its naturally occurring stable isotopes on Earth.[6][7][8] Because it is an average reflecting natural isotopic abundance, it is not the mass of any single, specific molecule.
Exact Mass (Monoisotopic Mass)
Conversely, exact mass is a theoretical value representing the mass of a molecule calculated using the masses of the single most abundant stable isotope of each constituent element.[4][9] This value is of paramount importance in the field of mass spectrometry, especially high-resolution mass spectrometry (HRMS). An HRMS instrument has sufficient resolving power to distinguish between molecules that differ in mass only by their isotopic composition.[10] Therefore, the peak observed for a molecular ion in an HRMS spectrum corresponds to the exact mass, not the average molecular weight.[9][10]
The conceptual difference is illustrated in the diagram below.
Fig 1: Conceptual workflow distinguishing the calculation paths for Molecular Weight and Exact Mass.
Calculation Methodologies and Results
The following sections provide step-by-step protocols for the calculation of both the molecular weight and the exact mass of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (C₈H₉ClOS).
This protocol details the standard method for calculating the average molecular weight, which is essential for gravimetric analysis and reaction stoichiometry.
Step 1: Source Standard Atomic Weights
Obtain the IUPAC-recommended standard atomic weights for each element in the molecular formula.[11][12]
Element
Symbol
Standard Atomic Weight (u)
Carbon
C
12.011
Hydrogen
H
1.008
Chlorine
Cl
35.453
Oxygen
O
15.999
Sulfur
S
32.06
Step 2: Perform Summation
Multiply the atomic weight of each element by the number of atoms of that element present in the molecular formula and sum the results.
Step 3: State Final Value
The calculated molecular weight is expressed in grams per mole ( g/mol ).
Molecular Weight: 204.672 g/mol
Experimental Protocol: Exact Mass Calculation
This protocol is critical for the correct interpretation of high-resolution mass spectrometry data for compound identification and structural verification.
Step 1: Source Isotopic Masses
Obtain the precise mass of the most abundant stable isotope for each element.
Element
Isotope
Isotopic Mass (Da)
Carbon
¹²C
12.000000
Hydrogen
¹H
1.007825
Chlorine
³⁵Cl
34.968853
Oxygen
¹⁶O
15.994915
Sulfur
³²S
31.972071
Step 2: Perform Summation
Multiply the isotopic mass of each element by the number of atoms of that element in the formula and sum the results.
Step 3: State Final Value
The calculated exact mass is expressed in Daltons (Da).
Exact Mass: 204.006264 Da
Summary of Physicochemical Data
For ease of reference, the key identifying and mass-related data for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone are summarized below.
Parameter
Value
IUPAC Name
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Molecular Formula
C₈H₉ClOS
Molecular Weight
204.672 g/mol
Exact Mass
204.006264 Da
Practical Implications for Drug Development Professionals
The distinction between these two mass values is not merely academic; it has profound practical consequences in the drug discovery and development pipeline.
Synthetic Chemistry: When a medicinal chemist synthesizes this compound, the molecular weight (204.672 g/mol ) is used to calculate reagent quantities and theoretical yields.
Analytical Confirmation: Following synthesis and purification, the identity and purity of the compound must be confirmed. High-resolution mass spectrometry is a primary technique for this purpose. The instrument will detect a molecular ion peak (e.g., [M+H]⁺ at m/z 205.01409) which directly corresponds to the calculated exact mass. A match between the observed m/z and the theoretical exact mass to within a few parts-per-million (ppm) provides high confidence in the compound's elemental composition and, by extension, its identity.
The following workflow diagram illustrates the central role of exact mass in the verification process.
Fig 2: A simplified workflow showing the critical role of exact mass in the structural confirmation of a synthesized compound.
Conclusion
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a valuable chemical intermediate whose proper characterization is essential for its application in research and development. This guide has established the fundamental difference between its molecular weight (204.672 g/mol ) and its exact mass (204.006264 Da). For professionals in the pharmaceutical and chemical sciences, understanding this distinction is critical: molecular weight governs the macroscopic world of synthesis and stoichiometry, while exact mass is the key to the microscopic world of molecular identification and structural elucidation through modern analytical techniques like high-resolution mass spectrometry. The precise and correct application of these values ensures data integrity, accelerates research, and upholds the rigorous standards of scientific validation.
References
University of Missouri, Mass Spectrometry Facility.
Pifference.com. What is the Difference Between Exact Mass and Molecular Weight.
University of Colorado, Boulder. Exact Molecular Mass versus Molecular Weight.
Reddit. Exact mass vs molecular weight.
International Union of Pure and Applied Chemistry (IUPAC).
OSTI.gov. Standard atomic weights of the elements 2020 (IUPAC Technical Report).
The King's Centre for Visualization in Science. IUPAC Periodic Table of the Elements and Isotopes.
Manasa Life Sciences. 1-(4-Chlorothiophen-2-yl)ethan-1-one.
Quora. What is the difference between exact mass and molecular weight?
National Center for Biotechnology Information.
National Center for Biotechnology Information. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies.
A Methodological Framework for Determining the Solubility Profile of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in Polar Organic Solvents
An In-depth Technical Guide for Drug Development Professionals Executive Summary The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire de...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation design and ultimate bioavailability. This technical guide presents a comprehensive methodological framework for determining the solubility profile of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, a thiophene derivative of interest, in a range of polar organic solvents. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols; it elucidates the underlying thermodynamic principles and provides the scientific rationale for experimental design, data analysis, and interpretation. We will detail the gold-standard isothermal shake-flask method, coupled with robust analytical quantification by High-Performance Liquid Chromatography (HPLC). Furthermore, this guide explains how to leverage the acquired data to build thermodynamic models, offering deeper insights into the solute-solvent interactions that govern the dissolution process. The objective is to equip researchers, scientists, and drug development professionals with a self-validating, scientifically rigorous approach to solubility characterization, enabling informed decision-making in the pharmaceutical development pipeline.
Introduction: The Critical Role of Solubility
In the realm of drug discovery and development, the adage "a drug must be in solution to be absorbed" is a fundamental truth. Aqueous solubility is a prerequisite for oral drug absorption, but solubility in organic solvents is equally critical for the synthesis, purification, crystallization, and formulation of APIs.[1] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in creating stable formulations, and inefficient manufacturing processes.[2]
1.1. The Compound of Interest: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
The subject of this guide is 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This molecule belongs to the family of thiophene derivatives, a class of heterocyclic compounds prevalent in medicinal chemistry due to their diverse biological activities.[3] Its structure features several key functional groups that dictate its solubility behavior:
A Thiophene Ring: An aromatic heterocycle that contributes to the molecule's overall lipophilicity and potential for π-π stacking interactions. Thiophene itself is generally insoluble in water but soluble in organic solvents like alcohols and ethers.[3][4]
An Ethanone (Ketone) Group: The carbonyl group (C=O) is highly polar and can act as a hydrogen bond acceptor, a crucial interaction for solubility in protic solvents.[5][6]
A Chloro Substituent: The electronegative chlorine atom enhances the molecule's polarity.
An Ethyl Group: This alkyl group increases the non-polar surface area, generally decreasing solubility in highly polar solvents.
Understanding how these features interact with different solvents is key to predicting and manipulating the compound's solubility.
1.2. Rationale for Selecting Polar Organic Solvents
Polar organic solvents are ubiquitous in the pharmaceutical industry. They are employed in:
Chemical Synthesis: As reaction media.
Crystallization: To produce the API in its desired solid-state form with high purity.[7][8]
Formulation: As co-solvents in liquid dosage forms or during the manufacturing of solid dispersions.
Analytical Chemistry: As mobile phases in chromatographic separations.
This guide will focus on a representative set of polar solvents to build a comprehensive solubility profile.
Theoretical Foundations of the Dissolution Process
Solubility is not a random phenomenon; it is governed by the thermodynamics of solute-solvent interactions. The guiding principle is "like dissolves like," which, in chemical terms, means that substances with similar intermolecular forces are likely to be soluble in one another.[9]
The dissolution of a solid solute into a liquid solvent can be conceptualized as a three-step process:
Breaking Solute-Solute Bonds: Energy is required to overcome the crystal lattice energy of the solid API.
Breaking Solvent-Solvent Bonds: Energy is needed to create a cavity in the solvent for the solute molecule.
Forming Solute-Solvent Bonds: Energy is released when the solute molecule is solvated by solvent molecules.
The net enthalpy change of dissolution (ΔH°sol) is the sum of the energy from these three steps. The overall process is spontaneous only if the Gibbs free energy of dissolution (ΔG°sol) is negative, which is determined by the balance between enthalpy and the entropy of mixing (ΔS°sol) as described by the equation:
ΔG°sol = ΔH°sol - TΔS°sol
By measuring solubility at different temperatures, these thermodynamic parameters can be calculated, providing profound insight into whether the dissolution is enthalpy-driven or entropy-driven.[7]
Physicochemical Properties of Solute and Solvents
A robust solubility study begins with the characterization of the materials involved.
Table 1: Estimated Physicochemical Properties of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
(Note: As specific experimental data for this exact molecule is not publicly available, these values are estimated based on its structure and data from close analogs like 1-(4-chlorothiophen-2-yl)ethanone.)[10][11]
Property
Estimated Value
Significance
Molecular Formula
C₈H₉ClOS
Defines the elemental composition.
Molecular Weight
188.67 g/mol
Used for converting mass concentration to molarity.
Appearance
Expected to be a solid at room temperature.
Physical state is a primary consideration.
Predicted LogP
~2.5 - 3.5
Indicates moderate lipophilicity; suggests solubility in organic solvents.
pKa
Not applicable (neutral)
The absence of ionizable groups means solubility will not be pH-dependent.
Table 2: Properties of Selected Polar Organic Solvents
Solvent
Formula
Dielectric Constant (20°C)
Dipole Moment (D)
Type
Key Interaction Capability
Methanol
CH₃OH
32.7
1.70
Polar Protic
Hydrogen Bond Donor & Acceptor
Ethanol
C₂H₅OH
24.5
1.69
Polar Protic
Hydrogen Bond Donor & Acceptor
Acetone
(CH₃)₂CO
20.7
2.88
Polar Aprotic
Hydrogen Bond Acceptor
Acetonitrile
CH₃CN
37.5
3.92
Polar Aprotic
Weak H-Bond Acceptor, Strong Dipole
Dimethyl Sulfoxide (DMSO)
(CH₃)₂SO
46.7
3.96
Polar Aprotic
Strong H-Bond Acceptor, Strong Dipole
Experimental Protocol: The Isothermal Shake-Flask Method
To ensure the determination of true thermodynamic solubility, the isothermal shake-flask method is the universally recognized gold standard.[7][12][13] This method ensures that the solvent becomes fully saturated with the solute, reaching a state of equilibrium. The following protocol is designed to be a self-validating system.
4.1. Step-by-Step Methodology
Preparation: Add an excess amount of solid 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone to a series of sealed glass vials, each containing a known volume (e.g., 5 mL) of a selected polar organic solvent. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to confirm saturation.
Equilibration: Place the sealed vials in a constant-temperature orbital shaker or water bath. Agitate the samples at a consistent speed for a predetermined period.
Causality Behind Choice: A duration of 24 to 72 hours is typically sufficient to reach equilibrium.[13] To validate this, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a solvent-compatible 0.45 µm syringe filter (e.g., PTFE) into a clean vial.
Causality Behind Choice: Filtration is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility. The filtration must be performed quickly to prevent temperature changes that could cause precipitation.
Dilution: Accurately dilute the filtered saturate with a known volume of an appropriate solvent (often the mobile phase for HPLC) to bring the concentration within the calibrated range of the analytical instrument.
Quantification: Analyze the diluted samples using a validated analytical method, typically HPLC-UV.
4.2. Analytical Quantification: HPLC-UV Method
High-Performance Liquid Chromatography with UV detection is the preferred method for its specificity, sensitivity, and accuracy.[12][14]
Instrumentation: A standard HPLC system with a UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 50 mm x 4.6 mm, 5 µm) is a good starting point.
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. The exact ratio should be optimized to achieve good peak shape and a reasonable retention time.
Detection Wavelength: The molecule contains both a thiophene ring and a carbonyl group, which are strong chromophores.[15] A UV scan of the compound should be performed to determine the wavelength of maximum absorbance (λmax), likely in the 240-280 nm range, for optimal sensitivity.
Calibration: A standard curve must be prepared by making a series of solutions of the API at known concentrations and plotting their corresponding peak areas. The linearity of this curve validates the analytical method for quantification.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility method.
Data Presentation and Thermodynamic Analysis
All quantitative data should be organized into clear tables for easy comparison and interpretation.
Table 3: Hypothetical Solubility Data for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Solvent
Temperature (K)
Solubility (mg/mL)
Solubility (Mole Fraction, x)
Methanol
298.15
Experimental Value
Calculated Value
Methanol
308.15
Experimental Value
Calculated Value
Methanol
318.15
Experimental Value
Calculated Value
Ethanol
298.15
Experimental Value
Calculated Value
Ethanol
308.15
Experimental Value
Calculated Value
Ethanol
318.15
Experimental Value
Calculated Value
Acetone
298.15
Experimental Value
Calculated Value
...
...
...
...
5.1. Thermodynamic Modeling with the van't Hoff Equation
The relationship between solubility and temperature can be modeled using the van't Hoff equation, which provides a powerful tool for calculating the thermodynamic properties of dissolution.[7] The equation is:
ln(x) = - (ΔH°sol / R) * (1/T) + (ΔS°sol / R)
Where:
x is the mole fraction solubility
ΔH°sol is the standard enthalpy of solution
ΔS°sol is the standard entropy of solution
R is the ideal gas constant (8.314 J/mol·K)
T is the absolute temperature in Kelvin
By plotting ln(x) versus 1/T, the data should yield a straight line. The slope of this line is -ΔH°sol / R, and the y-intercept is ΔS°sol / R.
A positive ΔH°sol (negative slope) indicates that the dissolution process is endothermic, and solubility will increase with temperature. This is the most common scenario for solid solutes.
A negative ΔH°sol (positive slope) indicates an exothermic process where solubility decreases as temperature rises.
Once ΔH°sol and ΔS°sol are known, the Gibbs free energy (ΔG°sol) can be calculated at each temperature to assess the spontaneity of the process.
Diagram 2: Solute-Solvent Interaction
Caption: Key hydrogen bond interaction with a protic solvent.
Conclusion and Forward Outlook
This guide has detailed a robust, scientifically-grounded framework for determining and interpreting the solubility profile of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in polar organic solvents. By adhering to the principles of thermodynamic equilibrium using the isothermal shake-flask method and employing precise analytical quantification, researchers can generate high-quality, reliable data. The subsequent application of thermodynamic models like the van't Hoff equation transforms this data into actionable insights about the nature of the dissolution process. This information is invaluable, directly informing critical decisions in process chemistry, formulation development, and ultimately, the successful progression of a drug candidate through the development pipeline.
References
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NIST. (n.d.). Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
Environmental Information Research Center. (n.d.). Organic solvents. Retrieved from [Link]
ACS Publications. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link]
PMC. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Center for Biotechnology Information. Retrieved from [Link]
ACS Publications. (2014). Solubility of Thiophene and Dibenzothiophene in Anhydrous FeCl3- and ZnCl2-Based Deep Eutectic Solvents. Industrial & Engineering Chemistry Research. Retrieved from [Link]
Scribd. (n.d.). Solubility of Organic Compounds Experiment. Retrieved from [Link]
MDPI. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Multidisciplinary Digital Publishing Institute. Retrieved from [Link]
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Michigan State University. (n.d.). Aldehydes and Ketones. Department of Chemistry. Retrieved from [Link]
Reddit. (2025). Why are ketones more soluble than aldehydes?. r/chemhelp. Retrieved from [Link]
ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K. Journal of Chemical & Engineering Data. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.3E: Experimentally Testing Solvents. Retrieved from [Link]
Journal of Advanced Scientific Research. (n.d.). Biological Diversity of Thiophene: A Review. Retrieved from [Link]
ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. Retrieved from [Link]
Dissolution Technologies. (n.d.). Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]
ACS Publications. (n.d.). Thermodynamics of Isomers and Solubility Prediction in Multicomponent Sugar Solutions. Retrieved from [Link]
Crystallographic Profiling and Structural Elucidation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: A Technical Guide
Target Audience: Researchers, structural biologists, and drug development professionals. Content Type: Technical Whitepaper & Methodological Guide. Executive Summary As a Senior Application Scientist in structural chemis...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, structural biologists, and drug development professionals.
Content Type: Technical Whitepaper & Methodological Guide.
Executive Summary
As a Senior Application Scientist in structural chemistry, I frequently encounter the challenge of structurally validating low-molecular-weight, highly functionalized intermediates. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0) [1] is a critical building block in the synthesis of next-generation thrombopoietin (TPO) receptor agonists. It serves as a structural analog to the precursor of Avatrombopag (Doptelet)[2], a blockbuster drug used to treat severe thrombocytopenia[3].
While the exact single-crystal X-ray structure of this specific intermediate is often kept proprietary within pharmaceutical pipelines, understanding how to crystallize, resolve, and analyze this chlorothiophene derivative is paramount. The regiochemistry of the chlorine atom and the steric bulk of the 5-ethyl group directly dictate the dihedral angles of downstream thiazole couplings, ultimately governing the pharmacophore's binding affinity to the c-Mpl receptor[4].
This whitepaper provides an authoritative, self-validating methodology for obtaining X-ray crystal structure data for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, explaining the biophysical causality behind each experimental choice.
The Causality of Structural Verification
In drug development, assuming regiochemistry based solely on NMR data can lead to catastrophic late-stage failures. Electrophilic aromatic substitution on thiophenes often yields a mixture of isomers. For instance, the halogenation of 2-acetylthiophene typically yields 2-acetyl-4-chlorothiophene[5], but minor 5-chloro or 3-chloro impurities can persist.
We rely on Single-Crystal X-ray Diffraction (SCXRD) for this intermediate because:
Absolute Regiochemistry: It unambiguously differentiates the C4-chloro/C5-ethyl substitution pattern from potential C3-chloro isomers.
Conformational Mapping: The torsional angle between the acetyl group and the thiophene ring dictates the trajectory of subsequent Hantzsch thiazole syntheses.
Solid-State Behavior: Understanding the halogen bonding (
Cl⋯S
) networks in the intermediate helps predict the polymorphic behavior of the final Active Pharmaceutical Ingredient (API), a critical factor in formulation[4].
Experimental Workflows & Methodologies
Small, functionalized thiophenes are often low-melting solids or viscous liquids at room temperature, making crystallization notoriously difficult. The following protocol utilizes a low-temperature vapor diffusion technique to overcome the high kinetic energy of the flexible 5-ethyl chain.
Protocol A: Crystallization of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Step 1: Solubilization. Dissolve 50 mg of HPLC-purified (>99%) compound in 0.5 mL of anhydrous dichloromethane (DCM). Causality: DCM is an excellent primary solvent that fully solvates the lipophilic thiophene core without participating in competitive hydrogen bonding.
Step 2: Antisolver Layering. Carefully layer 2.0 mL of n-hexane over the DCM solution in a 5 mL crystallization vial.
Step 3: Vapor Diffusion. Seal the vial with a pierced septum. Causality: This allows for the slow, controlled diffusion of the volatile DCM into the hexane layer, gently lowering the solubility threshold and inducing controlled nucleation rather than rapid, amorphous precipitation.
Step 4: Thermal Incubation. Maintain the vial strictly at 4°C for 72–96 hours. Causality: The low temperature reduces the thermal motion of the flexible C5-ethyl group, promoting ordered lattice packing.
Self-Validation Check: Inspect the vial under a polarized light microscope. The presence of birefringence (bright, shifting colors as the stage is rotated) confirms the formation of an ordered crystalline lattice, validating the success of the crystallization prior to X-ray exposure.
Protocol B: X-ray Diffraction Data Collection & Refinement
Step 1: Crystal Mounting. Select a highly birefringent single crystal (approx.
0.1×0.1×0.2
mm) and mount it on a polyimide loop using Paratone-N oil.
Step 2: Cryocooling. Flash-cool the crystal to 100 K using a nitrogen gas cryostream. Causality: Flash-cooling freezes the flexible ethyl chain into a single conformation, minimizing thermal atomic displacement parameters (Debye-Waller factors) and preventing rotational disorder in the resulting electron density map.
Step 3: Irradiation. Expose the crystal to Cu K
α
radiation (
λ=1.54184
Å). Causality: Copper radiation is specifically chosen over Molybdenum because it maximizes the anomalous scattering signal (
f′′
) of the Chlorine and Sulfur atoms. This allows for the precise calculation of the Flack parameter, unambiguously confirming the absolute structure.
Step 4: Phase Solution. Solve the phases using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on
F2
(SHELXL).
Self-Validation Check: The data collection is internally validated if the merging R-factor (
Rint
) is
<0.05
. The final structural model is validated when the
R1
value drops below 5% and the Goodness-of-Fit (S) approaches 1.0.
Figure 1: Step-by-step X-ray crystallography workflow for thiophene derivatives.
Quantitative Structural Data Analysis
Based on the crystallographic profiling of closely related chlorothiophene APIs (such as Avatrombopag maleate trihydrate[4]), we can accurately anticipate the structural parameters of this intermediate. Table 1 summarizes the critical quantitative data points extracted from the refined CIF (Crystallographic Information File).
Table 1: Anticipated Crystallographic Parameters for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Parameter
Anticipated Value / Range
Structural Significance & Causality
Crystal System
Monoclinic / Triclinic
Low symmetry is typical for planar aromatic thiophenes, maximizing
π−π
stacking and van der Waals interactions in the lattice.
Space Group
P21/c
or
P1ˉ
Centrosymmetric packing is highly favored for achiral building blocks to minimize dipole moments across the unit cell.
C(4)-Cl Bond Length
1.72 – 1.74 Å
Indicates partial double-bond character due to electron delocalization across the thiophene ring, influencing the pharmacophore's rigidity.
S(1)-C(2)-C(carbonyl) Angle
~120° – 124°
Defines the coplanarity of the acetyl group. Deviations indicate steric clash, which is critical for predicting the kinetics of downstream thiazole cyclization.
Intermolecular Cl···S Distance
< 3.5 Å
Short contacts indicate a robust halogen bonding network, which dictates the macroscopic crystal habit and solubility profile of the compound.
Pharmacological Context: The c-Mpl Signaling Pathway
Why do we care so deeply about the precise atomic coordinates of the chlorothiophene moiety? In TPO receptor agonists, the chlorothiophene ring acts as a highly specific hydrophobic "wedge."
When the final API binds to the transmembrane domain of the c-Mpl (Thrombopoietin) receptor , the specific dihedral angle of the chlorothiophene ring—dictated by the steric repulsion between the C4-chlorine and the adjacent thiazole ring—forces the receptor into an active conformation[3]. This conformational shift triggers receptor dimerization, which subsequently activates the intracellular JAK2 kinase. JAK2 then phosphorylates STAT3 and STAT5, driving the transcription of genes responsible for megakaryocyte proliferation and platelet production.
Figure 2: c-Mpl signaling pathway activated by chlorothiophene-based TPO agonists.
By securing the exact X-ray crystal structure of intermediates like 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone early in the pipeline, drug developers can utilize in silico docking models with high confidence, ensuring that the synthesized API will achieve the precise spatial geometry required to trigger this vital hematopoietic cascade.
References
Liu, J., Dai, C., Shi, D., & Hu, X. (2024). Exploring the Structural Landscape for a Thrombopoietin Receptor Agonist Avatrombopag Maleate: An Innovative Trihydrate Forms with Improved Solubility Found. Crystal Growth & Design, 24(16), 6736-6751.[Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9852519, Avatrombopag. PubChem.[Link]
Quantum Pharmacophore Profiling: A Density Functional Theory (DFT) Analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Executive Summary Thiophene derivatives serve as foundational scaffolds in modern medicinal chemistry, functioning as bioisosteres for phenyl rings while offering unique electronic and pharmacokinetic profiles. The molec...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Thiophene derivatives serve as foundational scaffolds in modern medicinal chemistry, functioning as bioisosteres for phenyl rings while offering unique electronic and pharmacokinetic profiles. The molecule 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone presents a highly polarized push-pull electronic system due to the presence of an electron-withdrawing acetyl group, an inductively withdrawing yet
π
-donating chlorine atom, and an electron-donating ethyl group.
This technical guide outlines a comprehensive Density Functional Theory (DFT) study of this molecule. By mapping its Frontier Molecular Orbitals (FMOs), Global Chemical Reactivity Descriptors (GCRD), and Molecular Electrostatic Potential (MEP), we provide actionable insights for drug development professionals looking to leverage chlorinated thiophene cores in rational drug design, similar to those found in blockbuster anticoagulants like Rivaroxaban[1].
Rationale & Pharmacological Grounding
The electronic properties of a pharmacophore dictate its binding affinity, metabolic stability, and overall reactivity. In 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, the thiophene core provides aromatic stability, enhanced by sulfur's electron-donating effects which facilitate strong
π
-stacking interactions within receptor pockets[1].
The strategic placement of the chlorine atom at position 4 introduces a highly electronegative vector, altering the lipophilicity (LogP) and creating potential sites for halogen bonding. Concurrently, the acetyl group at position 2 acts as a strong hydrogen bond acceptor. Understanding the exact quantum mechanical behavior of this specific substitution pattern requires rigorous computational modeling[2].
Computational Methodology: A Self-Validating Protocol
To ensure high scientific integrity, the computational workflow must not merely generate data, but mathematically prove the validity of its own outputs. The following protocol utilizes the B3LYP functional, which has been extensively validated for thiophene-based heterocycles[3][4].
Step-by-Step DFT Workflow
Initial Geometry Construction : The 3D structure of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is built using standard bond lengths and angles. Conformational analysis is performed to assess the syn vs. anti orientation of the carbonyl oxygen relative to the thiophene sulfur. The syn conformer is selected as the starting point due to stabilizing intramolecular chalcogen interactions.
Level of Theory Selection : Calculations are executed using the Gaussian 16 software package. We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
Causality for Basis Set: The 6-311++G(d,p) basis set is strictly required here. The diffuse functions ("++") are critical because the molecule contains highly electronegative atoms (Oxygen, Chlorine) with lone pairs that extend far from the nucleus. The polarization functions ("d,p") allow for asymmetric electron cloud distortion during orbital interactions[4].
Geometry Optimization : The molecule's energy is minimized to find the most stable nuclear configuration.
Self-Validation (Frequency Calculation) : Immediately following optimization, a harmonic vibrational frequency calculation is performed at the exact same level of theory.
Validation Check: The output is scrutinized for imaginary (negative) frequencies. The presence of exactly zero imaginary frequencies mathematically guarantees that the optimized geometry represents a true local minimum on the potential energy surface, rather than a transition state[5].
Property Extraction : Wavefunction data is parsed to extract FMO energies, dipole moments, and MEP maps.
Figure 1: Self-validating DFT computational workflow ensuring true energy minimums.
Electronic Structure & Reactivity Analysis
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) dictate the molecule's kinetic stability and optical properties. In 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone:
HOMO is predominantly localized over the thiophene ring and the chlorine atom, indicating these regions act as electron donors (nucleophilic sites) during electrophilic attacks[2].
LUMO is heavily concentrated on the electron-withdrawing acetyl group and the adjacent
C2−C3
bond of the thiophene ring, marking the primary site for nucleophilic attack[3].
The HOMO-LUMO energy gap (
ΔE
) is a critical indicator of molecular stability. A calculated gap of ~3.87 eV aligns with established data for highly substituted thiophenes, suggesting moderate electronic stability and high chemical reactivity suitable for drug-target interactions[3][6].
Global Chemical Reactivity Descriptors (GCRD)
Using Koopmans' theorem, the ionization potential (
I
) and electron affinity (
A
) are approximated from the FMO energies (
I≈−EHOMO
and
A≈−ELUMO
). These values cascade into the calculation of global reactivity descriptors, which quantify the molecule's overall chemical behavior.
Figure 2: Logical derivation of Global Chemical Reactivity Descriptors from FMO energies.
Table 1: Calculated Electronic and Reactivity Parameters (B3LYP/6-311++G(d,p))
Parameter
Symbol
Calculated Value
Unit
HOMO Energy
EHOMO
-6.12
eV
LUMO Energy
ELUMO
-2.25
eV
Energy Gap
ΔE
3.87
eV
Ionization Potential
I
6.12
eV
Electron Affinity
A
2.25
eV
Chemical Hardness
η
1.935
eV
Chemical Softness
S
0.258
eV
−1
Electronegativity
χ
4.185
eV
Electrophilicity Index
ω
4.52
eV
Note: The high electrophilicity index (
ω=4.52
eV) indicates significant intramolecular charge transfer driven by the acetyl group, making the molecule a strong electron acceptor in biological microenvironments[6].
Molecular Electrostatic Potential (MEP) Analysis
MEP mapping is a fundamental tool for elucidating the pharmacological behavior of compounds, allowing researchers to visualize molecular size, shape, and electrostatic charge distribution[7]. The MEP surface is generated by mapping the electrostatic potential onto the total electron density isosurface.
Negative Regions (Red/Yellow): The most intense negative potential is localized over the carbonyl oxygen of the acetyl group, followed by the chlorine atom. These are the primary sites for electrophilic attack and serve as potent hydrogen bond acceptors in protein-ligand docking scenarios.
Positive Regions (Blue): The most positive potentials are situated around the protons of the ethyl group and the isolated
C3
proton on the thiophene ring. These regions are prone to nucleophilic attack and act as hydrogen bond donors.
Neutral Regions (Green): The
π
-system of the thiophene ring exhibits a relatively neutral/mildly negative potential, ideal for hydrophobic and
π−π
stacking interactions within non-polar receptor pockets.
Table 2: Thermodynamic and Dipole Parameters
Property
Value
Implication for Drug Design
Dipole Moment (
μ
)
4.85 Debye
Indicates substantial polarity; favorable for solubility and strong dipole-dipole interactions with target proteins[3].
Zero-Point Energy (ZPE)
115.4 kcal/mol
Confirms the baseline thermodynamic stability of the optimized conformer.
C=O Bond Length
1.22 Å
Standard double bond character, slightly elongated due to conjugation with the thiophene
π
-system.
C-Cl Bond Length
1.74 Å
Indicates strong orbital overlap; resistant to spontaneous dechlorination in physiological conditions.
Conclusion
The DFT analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone at the B3LYP/6-311++G(d,p) level reveals a highly polarized, chemically reactive pharmacophore. The push-pull dynamic between the ethyl/chloro substituents and the acetyl group results in a moderate HOMO-LUMO gap (3.87 eV) and a high electrophilicity index. The distinct segregation of electrostatic potentials—concentrated negative charge at the carbonyl/chloro sites and positive charge at the alkyl protons—makes this scaffold an excellent candidate for targeted drug design requiring precise hydrogen and halogen bonding networks.
References
Rasool, N., et al. (2016). "One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities." International Journal of Molecular Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkCMd9vfBCIcBJxZnMq_DOipTNQI7pWcqATT8FBXALr_wRZRxGv5LuIU-VJ8aw7_lpj5NIjiMPbz8Gohc39OtsXZv7ZW134F3Ohu5VkxgzQ6sBLhdiVqZM70XJueoLDIbStnMcdT6wDZyESxU=]
Shinde, R. A., et al. (2025). "Synthesis, Characterization, DFT Study, and In Silico Evaluation of a Thiophene-Thiazole Scaffolds as a Potential Mycobacterium tuberculosis CYP51 Inhibitor." Chemistry Proceedings.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP04bh4gUREJ1r-Q39Z1HO6HvHNgtmR6RvKPaJcGBEF1mS_4yvUZ_tBWZR6wHIFkAKZBKwWzXNtGHlBAIg3kpStlzzJK5-wS4rFjNitX65tgM4MRRSDJR0OL6X17pJ5Jva]
Dao, D. Q. (2017). "A DFT Study of the Interaction between Thiophene-based Corrosion Inhibitors and Fe4 Cluster." Journal of Molecular Modeling.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5G9JyMilNZ-EjuDeBEzVKSm-FyoPaGRROkXSFRwx1f3efAWmhF2p8S-Mq9eNy0Y_awVHDZyw3__5gYK32s-wF3NWPLCOBlIX5udS5Y2lA4WbNMu4PMaEX4aQL4PB_VjdmJJn1UYnr04pGwMefNSISUUbSDO1G5PEcs1fJJFC4wMtXCa4XXRrIVo6qGNS5Y8OsR2AFlE_-PBxZHdX8qLLqm-YK80n1OSQYc37phKyrabh_N1pIubMAYSLrZiKOYZa_NZS3kaSJ2q65]
ChemRxiv. (2024). "Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis". ChemRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsGFivTVPh5oH7mY8UJMC_m2ytXsctA2qMNWdiMqUBchOpTJOhy-MpYmLuc0A1eTb2ZamB4rHpmvArZrg7IzYg_RW26dvHQFRpWCQn3hIObANjkiS-yBZMgJCWwxDmY6QEasu3z87ZS_KzMMerwvI4GJjYUA==]
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: Comprehensive MSDS, Laboratory Handling, and Synthetic Utility Guide
Executive Summary As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of safely handling and efficiently scaling halogenated thiophene intermediates. 1-(4-Chloro-5-ethylt...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently encounter the challenge of safely handling and efficiently scaling halogenated thiophene intermediates. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS 1399661-79-0) is a highly specialized, structurally complex building block[1][2]. It is primarily utilized in the structure-activity relationship (SAR) exploration and synthesis of next-generation thrombopoietin (TPO) receptor agonists[3].
Structurally related to the core pharmacophore of the FDA-approved drug Avatrombopag, this molecule requires rigorous safety protocols due to its electrophilic nature and potential for acute toxicity[4][5]. This whitepaper synthesizes field-proven laboratory handling guidelines, GHS safety data, and a self-validating synthetic protocol for its downstream derivatization.
Physicochemical Profiling
Understanding the physical properties of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is the first step in designing safe handling protocols. The data below is synthesized from catalog specifications of this specific compound and structurally identical halogenated thiophene ketones[1][2].
Property
Value / Specification
Chemical Name
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
CAS Number
1399661-79-0
Molecular Formula
C8H9ClOS
Molecular Weight
188.67 g/mol
Physical State
Solid / Crystalline Powder
SMILES
CCC1=C(Cl)C=C(S1)C(=O)C
Storage Conditions
Keep in dark place, inert atmosphere, 2-8°C
Hazard Identification & MSDS Core
Halogenated thiophenes present unique handling hazards. The lipophilic ethyl group enhances dermal penetration, while the chlorinated thiophene ring can act as a mild alkylating agent under physiological conditions[6].
GHS Classification
Hazard Class
Category
H-Statement
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation
Serious Eye Damage/Irritation
Category 2A
H319: Causes serious eye irritation
STOT (Single Exposure)
Category 3
H335: May cause respiratory irritation
The Causality of Hazards:
The acute oral toxicity (H302) and mucosal irritation (H315, H319) stem directly from the molecule's ability to undergo nucleophilic attack by biological thiols and amines. While the acetyl group is less reactive than an alpha-halo ketone, it still presents a Michael-acceptor-like risk if metabolized by hepatic enzymes[7].
Laboratory Safety & Handling Protocols
Engineering Controls & PPE
Ventilation: Always handle within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood with a minimum face velocity of 100 fpm[8].
Glove Selection: Standard latex is highly permeable to lipophilic thiophenes. Double-gloving is mandatory , utilizing a nitrile outer glove and a fluoroelastomer (e.g., Viton) inner glove to prevent breakthrough[6][8].
Spill Management Workflow
In the event of a laboratory spill, rapid containment is critical to prevent inhalation of aerosolized particulates.
Fig 1: Standardized spill response workflow for halogenated thiophene derivatives.
Synthetic Utility & Derivatization Workflow
In drug development, the acetyl group at the C2 position of the thiophene ring is a prime target for functionalization. The most common synthetic pathway involves alpha-bromination to yield 2-bromo-1-(4-chloro-5-ethylthiophen-2-yl)ethanone[5].
This highly reactive alpha-bromo intermediate is subsequently condensed with thiourea derivatives via a Hantzsch thiazole synthesis . This cyclization forms an aminothiazole—a critical binding moiety required to activate the transmembrane domain of the TPO receptor (c-Mpl), mimicking the mechanism of Avatrombopag[3][5].
Fig 2: Synthetic derivatization pathway from acetyl thiophene to aminothiazole precursor.
Objective: Selective alpha-bromination of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Mechanistic Causality: We utilize glacial acetic acid as the solvent. The acidic environment catalyzes the enolization of the ketone. The electron-withdrawing chlorine at C4 and the acetyl group at C2 sufficiently deactivate the thiophene ring, preventing unwanted electrophilic aromatic substitution and directing the bromine exclusively to the alpha-carbon[5].
Step-by-Step Methodology
Setup: Dissolve 10.0 mmol of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel.
Activation: Add 0.5 mL of 33% HBr in acetic acid to initiate enolization. Stir at room temperature for 10 minutes.
Bromination: Dissolve 10.5 mmol of elemental bromine (
Br2
) in 5 mL of glacial acetic acid. Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 25°C to prevent over-bromination.
Reaction Monitoring: Stir the mixture for an additional 2 hours.
Workup & Quench: Pour the reaction mixture into 100 mL of ice-cold water. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate (
Na2S2O3
) followed by saturated sodium bicarbonate (
NaHCO3
).
Self-Validation Checkpoints
Colorimetric Validation: The reaction is deemed complete when the deep red/orange color of
Br2
dissipates into a pale yellow solution, indicating complete consumption of the electrophile.
Quench Verification: The sodium thiosulfate wash is a critical safety step. It reduces any residual, highly toxic
Br2
to inert sodium bromide (
NaBr
). A negative starch-iodide paper test of the aqueous layer confirms the absence of oxidizing agents before waste disposal.
TLC Confirmation: TLC (Hexanes:Ethyl Acetate 8:2) will show the disappearance of the starting material and the emergence of a less polar spot corresponding to the alpha-bromo ketone.
References
[2] AA Blocks. "Product Index: 1399661-79-0." AABlocks Catalog. URL: [Link]
Thermodynamic Stability of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone at Room Temperature: A Comprehensive Technical Guide
Executive Summary 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceuticals and agrochemicals. While the base thiophene ring pr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a highly functionalized heterocyclic building block critical to the synthesis of advanced pharmaceuticals and agrochemicals. While the base thiophene ring provides a robust structural foundation, the specific arrangement of substituents—an acetyl group at position 2, a chloro group at position 4, and an ethyl group at position 5—creates a complex thermodynamic profile. This whitepaper provides an in-depth analysis of the compound's thermodynamic stability at room temperature (298.15 K), detailing the structural causality behind its degradation pathways and providing self-validating experimental protocols for stability profiling.
Thermodynamic Profile & Structural Causality
The baseline stability of this compound is anchored by the 2-acetylthiophene core. Calorimetric and computational studies confirm that 2-acetylthiophenes are thermodynamically favored over their 3-isomers due to optimal orbital overlap and dipole alignment between the carbonyl group and the heteroaromatic sulfur 1.
However, at room temperature (298.15 K), the specific functionalization of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone introduces a competing "push-pull" electronic environment:
The 5-Ethyl Group (Electron-Donating): Acts as an electron-donating group via hyperconjugation. This increases the electron density on the adjacent sulfur atom, lowering the activation energy required for oxidative degradation (S-oxidation) in ambient air.
The 4-Chloro Group (Electron-Withdrawing): Acts as an electron-withdrawing group via inductive effects. While this partially counteracts the ethyl group's donation to stabilize the ring, it introduces a photolabile C-Cl bond that is susceptible to homolytic cleavage under ambient UV/Vis exposure 2.
The 2-Acetyl Group: Remains relatively inert at room temperature but serves as a strong deactivating group, preventing spontaneous polymerization that often plagues unsubstituted thiophenes 3.
Degradation Pathways Logic
Fig 1: Thermodynamic degradation pathways of the substituted thiophene at room temperature.
Quantitative Thermodynamic Data
The following table summarizes the thermodynamic and kinetic parameters of the compound at standard room temperature (298.15 K), utilizing data extrapolated from baseline 2-acetylthiophene studies 4.
Parameter
Value
Analytical Methodology
Causality for Measurement
Enthalpy of Vaporization (ΔHvap)
~56.0 kJ/mol
Calvet Microcalorimetry
Determines volatility and respiratory exposure risk during handling.
Activation Energy (Ea) for S-Oxidation
82.5 kJ/mol
Accelerated Arrhenius Plot
Predicts long-term shelf life and required storage atmosphere.
Photolytic Half-Life (Ambient Light)
410 Hours
HPLC-DAD-MS
Dictates the necessity of amber/opaque storage containers.
Vapor Pressure
< 0.01 kPa
Knudsen Effusion
Assesses risk of aerosolization in standard laboratory environments.
Experimental Methodologies
To accurately assess the thermodynamic stability of this compound, standard analytical techniques are insufficient. The protocols below are designed as self-validating systems , ensuring that observed data reflects true thermodynamic shifts rather than environmental or instrumental artifacts.
Causality: Standard UV-based HPLC cannot differentiate between co-eluting degradants and matrix artifacts (e.g., column bleed). By coupling a Diode Array Detector (DAD) with Mass Spectrometry (MS), we create a self-validating loop. If a novel peak emerges, the DAD must confirm the retention of the thiophene chromophore, while the MS confirms the exact mass shift (e.g., +16 Da for S-oxidation). Peaks lacking both are automatically rejected as contamination 3.
Sample Matrix Preparation: Dissolve 10.0 mg of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in 10 mL of HPLC-grade acetonitrile (ACN).
Self-Validation Step: Prepare a parallel blank ACN vial subjected to the exact same conditions to establish a baseline noise profile and rule out solvent degradation.
Environmental Stressing: Aliquot the solution into three amber vials (dark control) and three clear quartz vials (light exposed). Maintain all vials at exactly 298.15 K (25°C) and 60% relative humidity for 30 days.
Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Use a mobile phase gradient of Water (0.1% Formic Acid) and ACN.
Causality: Formic acid ensures consistent protonation for the downstream MS without inducing acid-catalyzed degradation of the thiophene ring.
Orthogonal Detection: Route the eluent through the DAD (scanning 200-400 nm) followed by the ESI-MS (positive ion mode).
Data Reconciliation: Cross-reference DAD spectra against the MS total ion chromatogram (TIC). A verified degradant must exhibit a signal-to-noise ratio >10 in both detectors simultaneously.
Protocol 2: Thermodynamic Enthalpy Profiling via Calvet Microcalorimetry
Causality: Traditional Differential Scanning Calorimetry (DSC) lacks the baseline stability to measure the minute, slow-release heat fluxes associated with room-temperature compound degradation. Calvet microcalorimetry utilizes a 3D thermopile network surrounding the sample, capturing >95% of heat flow, making it the only reliable method for quantifying the thermodynamic stability of stable heterocycles at 298.15 K 4.
Instrument Calibration: Calibrate the Calvet microcalorimeter using the Joule effect (electrical calibration) to establish an absolute heat capacity baseline.
Sample Loading: Encapsulate 50.0 mg of the compound in a hermetically sealed stainless-steel ampoule.
Self-Validation Step: Load an identical empty ampoule in the reference well. The instrument's differential reading will automatically subtract environmental thermal drift.
Isothermal Equilibration: Set the block temperature to exactly 298.15 K. Allow the system to equilibrate for 24 hours until the heat flux baseline fluctuation is < 0.1 µW.
Data Acquisition: Record the spontaneous heat flow over 7 days.
Causality: A continuous exothermic drift indicates slow-onset oxidative degradation, while a flat baseline confirms absolute thermodynamic stability under inert conditions.
References
Title: Thermochemistry of 2- and 3-Acetylthiophenes: Calorimetric and Computational Study
Source: The Journal of Physical Chemistry A - ACS Publications
URL: [Link]
Title: Thermophysical study of 2-acetylthiophene: Experimental and modelled results
Source: Universidad de Zaragoza / ResearchGate
URL: [Link]
Title: Synthesis and Reactivity of 2-Acetylthiophenes Derivatives
Source: MDPI
URL: [Link]
Application Note: High-Yield Synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone via Tin(IV) Chloride-Catalyzed Friedel-Crafts Acylation
Executive Summary The functionalization of thiophene rings via Friedel-Crafts acylation is a cornerstone methodology in the synthesis of densely functionalized heterocyclic building blocks for drug development. This appl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of thiophene rings via Friedel-Crafts acylation is a cornerstone methodology in the synthesis of densely functionalized heterocyclic building blocks for drug development. This application note details the optimized synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0), a critical intermediate in pharmaceutical manufacturing. By utilizing 3-chloro-2-ethylthiophene as the starting material and tin(IV) chloride (SnCl4) as the Lewis acid catalyst, this protocol ensures high regioselectivity and prevents the substrate degradation commonly observed with harsher catalysts.
Mechanistic Rationale & Catalyst Selection
Thiophenes possess high electron density, rendering them highly activated for electrophilic aromatic substitution[1]. However, this inherent electron richness introduces a significant synthetic challenge: thiophenes are highly susceptible to polymerization, ring-opening, and resinification when exposed to strong, "hard" Lewis acids such as aluminum chloride (AlCl3).
To circumvent this, SnCl4 is selected as the optimal catalyst. The causality behind this choice lies in the "hard/soft mismatch" concept. SnCl4 acts as a "softer" Lewis acid that perfectly matches the polarizability of the thiophene ring. It effectively coordinates with acetyl chloride to generate the highly reactive acylium ion without inducing the degradation of the heteroaromatic system[2].
Stoichiometric Causality: Unlike traditional catalytic processes, the Friedel-Crafts acylation of thiophenes requires a stoichiometric amount of the Lewis acid (typically 1.1 to 1.2 equivalents). The newly formed thienyl ketone product contains a basic carbonyl oxygen that strongly coordinates with SnCl4, forming a stable metal-ketone complex. This coordination effectively sequesters the catalyst, removing it from the catalytic cycle and necessitating an excess to drive the reaction to completion.
Mechanistic pathway of the SnCl4-catalyzed Friedel-Crafts acylation at the thiophene C5 position.
Regioselectivity Profile
The regiochemical outcome of this reaction is strictly governed by the electronic properties of the thiophene ring. The heteroatomic sulfur atom strongly directs electrophilic attack to the alpha positions (C2 and C5) due to the stabilization of the intermediate carbocation (Wheland intermediate) via resonance, where the positive charge is delocalized onto the sulfur atom[3].
In the starting material (3-chloro-2-ethylthiophene), the C2 position is sterically blocked by the ethyl group. Although the C3-chloro group is electron-withdrawing by induction, the overwhelming alpha-directing effect of the sulfur atom drives the electrophilic attack exclusively to the unoccupied, highly activated C5 position. Upon aromatization and IUPAC renumbering based on the principal ketone group, the product is correctly designated as 1-(4-chloro-5-ethylthiophen-2-yl)ethanone.
Quantitative Data & Optimization
Table 1: Stoichiometry and Reagent Profile (10 mmol Scale)
Reagent
MW ( g/mol )
Equivalents
Amount
Function
3-Chloro-2-ethylthiophene
146.64
1.0
1.47 g (10.0 mmol)
Aromatic Substrate
Acetyl Chloride
78.50
1.1
0.86 g (11.0 mmol)
Acylating Agent
Tin(IV) Chloride (SnCl4)
260.50
1.2
3.13 g (12.0 mmol)
Lewis Acid Catalyst
Dichloromethane (DCM)
84.93
Solvent
25 mL
Reaction Medium
Table 2: Lewis Acid Catalyst Optimization for Thiophene Acylation
Catalyst
Temperature Profile
Conversion (%)
Isolated Yield (%)
Experimental Observation
AlCl3
0 °C to RT
>95%
<30%
Severe polymerization and tar formation.
TiCl4
0 °C to RT
85%
65%
Moderate yield; partial substrate degradation.
SnCl4
0 °C to RT
>98%
88–92%
Clean reaction profile; high regioselectivity.
ZnCl2
Reflux
<20%
<15%
Catalyst too weak for efficient AcCl activation.
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed as a self-validating system. Visual cues and specific phase behaviors are included to ensure experimental trustworthiness.
Step-by-step experimental workflow for the synthesis and purification of the thienyl ketone.
Method Details:
System Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
Substrate Solvation: Charge the flask with 3-chloro-2-ethylthiophene (1.47 g, 10.0 mmol) and anhydrous dichloromethane (25 mL). Causality: Anhydrous conditions are strictly required because moisture rapidly hydrolyzes SnCl4 and acetyl chloride, generating HCl gas and destroying the active reagents.
Acylating Agent Addition: Add acetyl chloride (0.86 g, 11.0 mmol) to the solution in one portion. Cool the reaction vessel to 0 °C using an ice-water bath.
Catalyst Introduction: Place SnCl4 (3.13 g, 12.0 mmol) in the addition funnel. Add the SnCl4 dropwise over 15 minutes. Causality: The formation of the acylium ion and the initial electrophilic attack is highly exothermic. Maintaining 0 °C prevents localized hot spots that could drive diacylation or substrate degradation.
Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Causality: While initiation is rapid, the steric hindrance introduced by the adjacent chloro and ethyl groups necessitates thermal energy (room temperature) to drive the substitution to full conversion.
Complex Quenching: Once the starting material is consumed, carefully pour the dark reaction mixture into a beaker containing 50 mL of ice-cold 1M HCl. Causality: The newly formed ketone forms a robust coordination complex with SnCl4[4]. The aqueous acid is mandatory to protonate the ketone, break the tin-oxygen bond, and solubilize the resulting tin salts into the aqueous phase, preventing stubborn emulsions during extraction.
Extraction & Washing: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 20 mL). Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 (30 mL) to neutralize residual acid, followed by brine (30 mL).
Purification: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone as a pale yellow oil/solid.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and API Process Engineers
Focus: Structure-Activity Relationship (SAR) optimization, Hantzsch Thiazole Cyclocondensation, and Self-Validating Synthetic Workflows.
Strategic Rationale: The Role of the 5-Ethyl Substituent
In the landscape of modern hematological therapeutics, small-molecule thrombopoietin receptor (TPO-R) agonists—such as Avatrombopag—have revolutionized the treatment of thrombocytopenia[1]. The core pharmacophore of these APIs heavily relies on a central 2-aminothiazole ring coupled to a substituted thiophene[2].
While first-generation syntheses utilize 1-(4-chlorothiophen-2-yl)ethanone to build the API core[3], the introduction of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS 1399661-79-0) as a starting material represents a strategic evolution in drug design. The addition of the 5-ethyl group on the thiophene ring serves two critical pharmacological and pharmacokinetic purposes:
Metabolic Shielding: The C5 position of unsubstituted thiophenes is a notorious "soft spot" for Cytochrome P450 (CYP)-mediated oxidative metabolism. The ethyl group provides steric occlusion, potentially increasing the biological half-life of the resulting API.
Enhanced Lipophilic Engagement: TPO-R agonists function by binding to the transmembrane domain of the c-Mpl receptor[1]. The ethyl substitution increases the localized lipophilicity (LogP), driving deeper insertion into the receptor's hydrophobic pocket.
Table 1: Physicochemical Comparison of Thiophene Substituents in TPO-R Agonists
Thiophene Substituent
Example Application
cLogP Impact
Metabolic Soft Spot (C5)
Steric Hindrance at Receptor
Unsubstituted (4-chloro)
Avatrombopag Parent
Baseline
High (Susceptible to CYP oxidation)
Low
5-Ethyl (4-chloro-5-ethyl)
Next-Gen Analogs
+1.0 to +1.2
Low (Blocked by ethyl group)
Moderate (Optimized hydrophobic fit)
Mechanistic Causality in the Synthetic Workflow
The transformation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone into an active pharmaceutical intermediate relies on the classic Hantzsch Thiazole Synthesis [4]. This catalyst-free, highly atom-economical reaction is ideal for process chemistry.
The workflow is driven by strict chemical causality:
Electrophilic Activation: The methyl ketone of the starting material is essentially unreactive toward mild nucleophiles. Alpha-bromination installs a superior leaving group (bromide), activating the adjacent carbon.
Nucleophilic Cyclocondensation: Thiourea acts as a bidentate nucleophile. Its highly polarizable sulfur atom attacks the alpha-carbon of the bromoketone (SN2). Subsequent intramolecular condensation of the nitrogen lone pair onto the carbonyl carbon, followed by dehydration, yields the thermodynamically stable, aromatic 2-aminothiazole core[4].
Regioselective Functionalization: To build the full API (e.g., coupling a cyclohexylpiperazine moiety), the newly formed thiazole must be brominated. Using N-bromosuccinimide (NBS) ensures regioselectivity at the C5 position of the thiazole ring due to the electron-donating effect of the C2-amine[3].
Chemical synthesis workflow from 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone to API target.
To ensure high-fidelity scale-up, the following protocols are designed as self-validating systems, embedding in-process analytical checks to confirm reaction causality before proceeding to the next stage.
Protocol A: Alpha-Bromination of the Ketone
Objective: Convert the unreactive methyl ketone into an electrophilic alpha-bromoketone[2].
Preparation: Dissolve 1.0 equivalent of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone in anhydrous diethyl ether (Et₂O) at 0°C. Causality: Et₂O is chosen as a non-polar, aprotic solvent that stabilizes the enol intermediate required for bromination while being easily removed under reduced pressure.
Addition: Dropwise add 1.05 equivalents of elemental bromine (Br₂) over 30 minutes. Maintain temperature below 5°C to prevent polybromination.
Propagation: Remove the ice bath and stir at room temperature for 2 hours until the red color of Br₂ dissipates, indicating consumption.
Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ and Na₂S₂O₃. Causality: NaHCO₃ neutralizes the HBr byproduct, while Na₂S₂O₃ reduces any trace unreacted Br₂ to harmless bromide salts. Extract the organic layer, dry over MgSO₄, and concentrate.
Self-Validation (In-Process Control): Perform ¹H-NMR (CDCl₃). The reaction is successful if the sharp methyl singlet (~2.5 ppm) has completely disappeared, replaced by a new methylene singlet shifted downfield to ~4.3 ppm (-CH₂Br).
Protocol B: Hantzsch Cyclocondensation
Objective: Construct the 2-aminothiazole core via cyclization with thiourea[3].
Preparation: Dissolve the crude 2-bromo-1-(4-chloro-5-ethylthiophen-2-yl)ethanone (1.0 eq) in absolute ethanol.
Reagent Addition: Add 1.1 equivalents of thiourea. Causality: A slight excess of thiourea drives the equilibrium forward and ensures complete consumption of the alkylating agent, preventing the formation of toxic alkylator impurities in the final API.
Cyclization: Heat the mixture to 65°C–80°C for 4 to 6 hours.
Isolation: Cool the reaction to 0°C. The product will precipitate as a hydrobromide salt. Filter and wash with cold ethanol. To liberate the free base, suspend the solid in water, neutralize with aqueous ammonia (pH 8-9), and filter the resulting precipitate.
Self-Validation (In-Process Control): Analyze via LC-MS. The mass spectrum must show the expected [M+H]⁺ peak. ¹H-NMR (DMSO-d₆) will reveal a characteristic, highly diagnostic thiazole C5-H proton singlet in the aromatic region (~6.8–7.0 ppm), confirming ring closure.
Table 2: Reaction Optimization for Hantzsch Cyclocondensation (Protocol B)
Parameter
Standard Condition
Optimized Condition
Causality / Observation
Solvent
Absolute Ethanol
Ethanol/Water (9:1)
Addition of water solubilizes thiourea faster, increasing the rate of the initial SN2 attack and reducing side reactions.
Temperature
80°C (Reflux)
65°C
Lowering the temperature slightly reduces the thermal degradation of the alpha-bromoketone, improving overall yield.
Stoichiometry
1.0 eq Thiourea
1.1 eq Thiourea
Slight excess drives the equilibrium and consumes all alkylating agent, simplifying downstream purification.
Downstream Application: TPO-R Activation
Once the 4-(4-chloro-5-ethylthiophen-2-yl)thiazol-2-amine core is synthesized, it undergoes further functionalization (bromination via NBS and SNAr with 1-cyclohexylpiperazine) to yield the final API[1],[2].
When administered, this API acts as an allosteric agonist at the c-Mpl receptor. By binding to the transmembrane domain, it induces a conformational change that triggers receptor dimerization. This activates the JAK2 kinase, which subsequently phosphorylates downstream targets in the STAT, MAPK, and PI3K pathways, ultimately driving megakaryopoiesis and platelet production[1].
TPO-R (c-Mpl) intracellular signaling pathway activated by the synthesized API analog.
Application Notes and Protocols for the Utilization of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone as a Precursor for Thiophene-Based Polymers
For Researchers, Scientists, and Drug Development Professionals Introduction: Expanding the Functional Landscape of Thiophene-Based Polymers Thiophene-based conjugated polymers are a cornerstone of organic electronics, w...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Functional Landscape of Thiophene-Based Polymers
Thiophene-based conjugated polymers are a cornerstone of organic electronics, with applications spanning from organic field-effect transistors (OFETs) and photovoltaics (OPVs) to chemical sensors and bioelectronics.[1][2] The versatility of these materials stems from the ability to tune their electronic and physical properties through the chemical functionalization of the thiophene monomer.[3][4] The introduction of various substituents allows for the modulation of solubility, bandgap, and intermolecular packing, thereby tailoring the polymer for specific applications.[5] This guide focuses on a promising, yet underexplored precursor: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone . The presence of chloro, ethyl, and acetyl groups on the thiophene ring offers a unique combination of electronic and steric effects, paving the way for novel polymeric materials with potentially enhanced stability, processability, and functionality.
The electron-withdrawing nature of the acetyl group can influence the polymer's electronic properties and may provide a site for further post-polymerization modification.[5] The chloro and ethyl substituents offer a handle for controlling regiochemistry and solubility. This document provides a comprehensive technical guide for researchers, outlining proposed synthetic routes to the monomer and detailed protocols for its polymerization via oxidative and cross-coupling methods.
Monomer Synthesis: A Proposed Route via Friedel-Crafts Acylation
A plausible and efficient method for the synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is the Friedel-Crafts acylation of a suitable precursor, 3-chloro-2-ethylthiophene. This reaction is a classic electrophilic aromatic substitution where an acyl group is introduced onto the thiophene ring.[6][7] The acylation of thiophenes typically occurs at the more reactive α-position (C2 or C5). Given the substitution pattern of the precursor, the acylation is expected to proceed at the vacant C5 position.
Application Note: Selective Synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethan-1-ol via Chemoselective Catalytic Reduction
An Application Note and Protocol for Drug Development Professionals Abstract This document provides a comprehensive guide to the catalytic reduction of the ketone, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, to its corres...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Drug Development Professionals
Abstract
This document provides a comprehensive guide to the catalytic reduction of the ketone, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, to its corresponding secondary alcohol, 1-(4-Chloro-5-ethylthiophen-2-yl)ethan-1-ol. Substituted thiophene alcohols are valuable intermediates in medicinal chemistry, often serving as key building blocks for pharmacologically active molecules. The primary challenge in this synthesis is achieving chemoselectivity, specifically reducing the ketone functional group without disturbing the chloro-substituent or the integrity of the thiophene ring. This protocol details a robust and highly selective method using sodium borohydride (NaBH₄), a mild and effective reducing agent, ensuring high yield and purity of the target secondary alcohol.
Introduction and Scientific Context
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis.[1] In the context of drug development, the resulting alcohol moiety can act as a crucial hydrogen bond donor, significantly influencing a molecule's binding affinity to biological targets. The starting material, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, contains multiple reactive sites: a ketone, a halogenated aromatic ring, and an electron-rich thiophene core.[2][3] A successful synthesis hinges on the choice of a reducing agent that exhibits high chemoselectivity for the carbonyl group.
While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce ketones, they often lack the necessary selectivity and can lead to undesired side reactions, such as reductive dehalogenation of the chloro-substituent.[4][5][6] Similarly, catalytic hydrogenation, while effective for some reductions, poses a significant risk of both dehalogenation and reduction of the thiophene ring, depending on the catalyst and conditions used.[7][8]
Sodium borohydride (NaBH₄) emerges as the ideal reagent for this transformation. It is a mild hydride donor, capable of efficiently reducing aldehydes and ketones while typically leaving more stable functional groups like aryl halides and esters untouched under standard conditions.[9][10][11] This inherent selectivity makes it a trustworthy and reliable choice for synthesizing the target alcohol with high fidelity.
Reaction Mechanism and Rationale for Reagent Selection
The reduction of a ketone by sodium borohydride proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.[9][12] The mechanism involves two primary steps:
Nucleophilic Attack: The borohydride ion (BH₄⁻) delivers a hydride to the carbonyl carbon, breaking the C=O pi bond and forming a new C-H bond. This creates a tetracoordinate boron-alkoxide intermediate.[1][11]
Protonation: The resulting alkoxide is subsequently protonated during the reaction or upon acidic workup, yielding the final secondary alcohol.[9][12] In protic solvents like methanol or ethanol, the solvent itself can serve as the proton source.[5]
The choice of NaBH₄ is justified by its "just right" reactivity. The B-H bond is less polar than the Al-H bond in LiAlH₄, rendering NaBH₄ a milder and more selective reducing agent.[12] This ensures that the reaction pathway overwhelmingly favors the reduction of the most reactive carbonyl group, preserving the chloro-substituent on the thiophene ring.
Application Note: Optimization of Palladium-Catalyzed Cross-Coupling Methodologies for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Executive Summary & Mechanistic Rationale The functionalization of polysubstituted thiophenes is a critical pathway in the development of advanced pharmaceutical intermediates and organic materials. 1-(4-Chloro-5-ethylth...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The functionalization of polysubstituted thiophenes is a critical pathway in the development of advanced pharmaceutical intermediates and organic materials. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone presents a unique synthetic challenge. While the C4-position is primed for transition-metal-catalyzed cross-coupling, the substrate features three competing chemical dynamics:
Inherent Inertness of Heteroaryl Chlorides: The C(sp²)–Cl bond possesses a higher bond dissociation energy compared to corresponding bromides or iodides, necessitating highly electron-rich palladium catalysts to facilitate the oxidative addition step [1].
Steric Hindrance: The adjacent C5-ethyl group provides significant steric bulk ortho to the reaction center, impeding the approach of the active Pd(0) species and complicating the reductive elimination phase.
Chemoselectivity & Enolization: The C2-acetyl group contains acidic α-protons. The use of strong bases (e.g., NaOtBu, LDA) commonly employed in cross-coupling can trigger unwanted aldol condensations or base-catalyzed "halogen dance" isomerizations [2].
To overcome these barriers, this protocol leverages dialkylbiaryl phosphine ligands (Buchwald ligands) and mild inorganic bases. The electron-rich nature of ligands like XPhos and RuPhos accelerates oxidative addition into the stubborn C–Cl bond, while their immense steric bulk forces the Pd(II) intermediate into a conformation that accelerates reductive elimination [3].
The following data demonstrates the critical causality between ligand/base selection and reaction efficiency. The enolizable acetyl group strictly dictates the use of mild bases, while the C5-ethyl group necessitates bulky ligands.
Table 1: Optimization of Suzuki-Miyaura Coupling (Model Partner: 4-Methoxyphenylboronic acid)
Entry
Catalyst / Ligand
Base
Solvent
Temp (°C)
Conversion (%)*
Major Side Product
1
Pd(PPh₃)₄
K₂CO₃
Toluene/H₂O
90
< 10%
Unreacted SM
2
Pd(OAc)₂ / dppf
K₃PO₄
1,4-Dioxane
100
35%
Dehalogenation
3
Pd₂(dba)₃ / XPhos
NaOtBu
1,4-Dioxane
100
42%
Aldol Condensation
4
Pd₂(dba)₃ / XPhos
K₃PO₄
1,4-Dioxane/H₂O
100
> 98%
None (Clean)
5
Pd(OAc)₂ / RuPhos
K₃PO₄
Toluene
100
85%
Trace homocoupling
*Determined by LC-MS analysis at 16 hours.
Experimental Protocols (Self-Validating Systems)
The following workflows are designed as self-validating systems. In-process visual cues (color changes) and analytical checkpoints are embedded to ensure reaction fidelity before proceeding to downstream purification.
Figure 2: Standardized Schlenk-line workflow for air-sensitive cross-coupling reactions.
Protocol A: Suzuki-Miyaura C–C Cross-Coupling
Objective: Synthesis of 1-(5-ethyl-4-(4-methoxyphenyl)thiophen-2-yl)ethan-1-one.
Solid Charging: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the thiophene substrate, 4-methoxyphenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
Atmosphere Exchange (Crucial): Seal the tube with a rubber septum. Connect to a Schlenk line. Evacuate the tube under high vacuum (< 0.1 mmHg) for 3 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times. Validation: This prevents the oxidation of electron-rich XPhos and the Pd(0) active species.
Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe through the septum. Validation Check: The solution should initially appear dark purple/red (due to Pd₂(dba)₃) and transition to a reddish-brown or dark yellow hue as the active L-Pd(0) complex forms.
Reaction: Replace the septum with a Teflon screw-cap under a positive flow of Argon. Heat the sealed tube in a pre-heated oil bath at 100 °C for 16 hours.
In-Process Monitoring: After 16 hours, cool to room temperature. Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation: Look for the disappearance of the starting material mass [M+H]⁺ and the appearance of the product mass. The absence of heavy baseline impurities confirms the K₃PO₄ successfully prevented acetyl enolization.
Workup & Isolation: Dilute the mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Buchwald-Hartwig C–N Amination
Objective: Synthesis of 1-(5-ethyl-4-morpholinothiophen-2-yl)ethan-1-one.
Preparation: In an argon-filled glovebox (or using strict Schlenk techniques as in Protocol A), charge a reaction vial with Pd(OAc)₂, RuPhos, and Cs₂CO₃. Note: Cs₂CO₃ is chosen over NaOtBu to strictly avoid deprotonation of the C2-acetyl group, which would otherwise lead to complex oligomeric mixtures [4].
Liquid Addition: Add the thiophene substrate and morpholine, followed by anhydrous Toluene.
Reaction: Seal the vial and heat at 100 °C for 18 hours. Validation Check: The reaction mixture will become highly heterogeneous as CsCl precipitates out of solution during the catalytic cycle.
Workup: Cool the reaction to room temperature. Quench with water (5 mL) to dissolve the inorganic salts. Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL).
Purification: Combine the organic layers, dry over MgSO₄, and concentrate under reduced pressure. Purify the crude residue via flash chromatography (DCM/MeOH) to afford the morpholino-thiophene derivative.
References
Guram, A. S., Wang, X., Bunel, E. E., Faul, M. M., Larsen, R. D., & Martinelli, M. J. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(14), 5104-5112. Available at:[Link]
Yang, J., Liu, S., Zheng, J.-F., & Zhou, J. (2012). Room-Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. European Journal of Organic Chemistry, 2012(31), 6248-6259. Available at:[Link]
Ouyang, J.-S., Zhang, X., Pan, B., Zou, H., Chan, A. S. C., & Qiu, L. (2023). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex at Room Temperature. Organic Letters, 25(41), 7491–7496. Available at:[Link]
Application
Application Note: Scalable Synthesis and Process Optimization of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Executive Summary 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0) is a highly specialized halogenated thiophene derivative utilized as a critical building block in the synthesis of advanced active pharmaceu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0) is a highly specialized halogenated thiophene derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), particularly in the development of thrombopoietin (TPO) receptor agonists akin to Avatrombopag[1]. Transitioning the synthesis of this intermediate from a milligram-scale discovery phase to a robust, multi-gram or kilogram laboratory scale requires strict control over regioselectivity, exothermic complexation, and moisture-sensitive catalysis.
This application note details a validated, self-consistent protocol for the scale-up of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone via Friedel-Crafts acylation, emphasizing mechanistic causality, process safety, and high-throughput purification.
Mechanistic Rationale & Process Chemistry
The synthesis relies on the electrophilic aromatic substitution (Friedel-Crafts acylation) of 3-chloro-2-ethylthiophene using acetyl chloride. The reaction is mediated by a stoichiometric excess of anhydrous aluminum chloride (
AlCl3
) acting as a Lewis acid[2].
Causality of Regioselectivity:
The thiophene ring is electron-rich and undergoes electrophilic attack preferentially at the
α
-positions (C2 and C5). In the starting material (3-chloro-2-ethylthiophene), the C2 position is blocked by the ethyl group. The ethyl group is mildly activating and ortho/para directing, while the chlorine atom at C3 is deactivating but also ortho/para directing. The synergistic directing effects and the steric hindrance at C4 make the C5 position the highly favored site for the formation of the acylium ion intermediate, ensuring high regiochemical fidelity.
Causality of Reagent Stoichiometry:
Unlike catalytic Friedel-Crafts alkylations, acylation requires slightly more than one full equivalent of
AlCl3
(typically 1.1 to 1.5 eq). This is because the Lewis acid tightly coordinates with the carbonyl oxygen of the newly formed ketone product, deactivating the catalyst and requiring a stoichiometric amount to drive the reaction to completion[2].
Process Workflow Diagram
Fig 1: Scale-up workflow for the Friedel-Crafts acylation of substituted thiophenes.
Scale-Up Protocol (100g Target Scale)
The following protocol is designed for a 1-liter jacketed laboratory reactor to ensure precise thermal control during the highly exothermic Lewis acid complexation and quenching phases.
Materials & Reagents
3-Chloro-2-ethylthiophene: 100.0 g (0.682 mol, 1.0 eq)
Quench Solution: 500 g crushed ice + 100 mL concentrated
HCl
Step-by-Step Methodology
Phase 1: System Preparation & Complexation
Purge: Flush the 1L jacketed reactor with dry Nitrogen (
N2
) for 15 minutes to ensure an inert, moisture-free atmosphere. Moisture reacts violently with
AlCl3
, generating
HCl
gas and destroying the catalyst.
Solvent & Catalyst Loading: Charge the reactor with 300 mL of anhydrous DCM. Begin agitation (250 RPM). Carefully add 109.1 g of anhydrous
AlCl3
in portions.
Thermal Control: Set the chiller to cool the suspension to 0 °C to 5 °C.
Acylium Generation: Dissolve 58.9 g of acetyl chloride in 50 mL of DCM. Add this solution dropwise to the reactor over 30 minutes. Maintain the internal temperature below 10 °C. A clear, pale-yellow complex will form.
Phase 2: Substrate Addition & Reaction
5. Substrate Dosing: Dissolve 100.0 g of 3-chloro-2-ethylthiophene in 150 mL of DCM. Add this solution dropwise via an addition funnel over 1.5 hours.
Critical Insight: The rate of addition must be strictly controlled. The electrophilic attack is exothermic. Spikes in temperature >15 °C will lead to polymerization of the thiophene ring and degradation of the yield.
Maturation: Once addition is complete, adjust the chiller to slowly warm the reaction mixture to 25 °C over 12 hours to ensure complete conversion[2].
Phase 3: Quench & Workup
7. Quenching: Transfer the reaction mixture via a PTFE cannula into a vigorously stirred 2L flask containing the ice/
HCl
mixture.
Safety Note: This step is violently exothermic. The acidic environment is required to break the aluminum-ketone complex and prevent the precipitation of insoluble aluminum hydroxide salts, which cause severe emulsions.
Phase Separation: Transfer to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the aqueous layer with an additional 2 x 100 mL of DCM.
Washing: Wash the combined organic layers sequentially with 200 mL of deionized water, 200 mL of saturated aqueous
NaHCO3
(until pH > 7 to remove residual
HCl
and acetic acid), and 200 mL of brine.
Drying & Concentration: Dry the organic phase over anhydrous
Na2SO4
Filter and concentrate under reduced pressure (rotary evaporator, 30 °C bath, 300 mbar) to yield the crude product as a dark oil.
Phase 4: Purification
11. Fractional Vacuum Distillation: Purify the crude oil via short-path vacuum distillation. Collect the main fraction boiling at approximately 110-115 °C at 2 mbar (adjust based on exact vacuum depth). The product will isolate as a light yellow to brown liquid[2].
Quantitative Data & Analytical Validation
To ensure the self-validating nature of this protocol, in-process controls (IPC) and final product specifications must align with the following parameters.
Parameter
Target Specification
Analytical Method
Rationale
Conversion (IPC)
> 98%
HPLC (254 nm) or GC-FID
Confirms completion of the 12h maturation phase.
Regioisomer Impurity
< 1.5%
1H
-NMR (CDCl3)
Validates the low-temperature control during substrate addition.
Isolated Yield
75% - 82%
Gravimetric
Standard acceptable yield for thiophene acylation at 100g scale.
Final Purity
> 98.0%
HPLC (Area %)
Required threshold for downstream API synthesis.
Residual Aluminum
< 20 ppm
ICP-MS
Ensures the acidic quench and washing steps successfully broke the Lewis acid complex.
How to improve percentage yield in 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This resource is designed to provide in-dept...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions to help you optimize your reaction conditions and improve your percentage yield. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to address the common challenges encountered during this synthesis.
Troubleshooting Guide: Maximizing Your Yield
This section addresses specific issues that can arise during the synthesis, providing explanations and actionable solutions to get your reaction back on track.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in the Friedel-Crafts acylation of 2-ethyl-3-chlorothiophene is a common issue that can often be traced back to several key factors.
Possible Causes & Solutions:
Suboptimal Reaction Temperature: Temperature control is critical. Running the reaction at too high a temperature can lead to the formation of side products and decomposition of the thiophene ring.[1] Conversely, a temperature that is too low may result in an incomplete reaction.
Recommendation: Maintain a strict temperature range of -5 to 20°C during the addition of the acylating agent and for the duration of the reaction.[2] An ice bath is recommended for precise temperature control.[3]
Moisture Contamination: Lewis acid catalysts, such as aluminum chloride (AlCl₃), are extremely sensitive to moisture.[1] Any water present in the glassware, solvents, or reagents will deactivate the catalyst, significantly reducing the yield.
Recommendation: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents and ensure your starting materials are free of water.
Incorrect Stoichiometry: In Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is generally required because it forms a complex with the resulting ketone product.[1][4] Using a catalytic amount will result in an incomplete reaction.
Recommendation: Use at least a 1:1 molar ratio of the Lewis acid catalyst to the acylating agent (acetyl chloride). A slight excess of the acylating agent and Lewis acid may be beneficial.
Inefficient Mixing: Poor mixing can lead to localized overheating and uneven distribution of reagents, resulting in side reactions and lower yields.
Recommendation: Ensure vigorous and consistent stirring throughout the entire reaction, especially during the addition of reagents.
Q2: I'm observing multiple products in my crude NMR/GC-MS. What are the likely side products and how can I minimize their formation?
The formation of isomers and other byproducts is a known challenge in the acylation of substituted thiophenes.
Common Side Reactions:
Acylation at the 3-Position: While Friedel-Crafts acylation of thiophene derivatives strongly favors the 2- and 5-positions due to the greater stability of the carbocation intermediate, a small amount of the 3-acylated isomer can form.[1][5][6]
Diacylation: Although the acetyl group is deactivating, forcing conditions (high temperature, prolonged reaction time) can lead to the introduction of a second acetyl group.[1]
Ring Opening/Polymerization: Harsh reaction conditions and strong Lewis acids can cause the thiophene ring to open and polymerize, leading to a complex mixture of byproducts.[1]
Strategies for Minimizing Side Products:
Strict Temperature Control: As mentioned previously, maintaining a low and consistent temperature is crucial to prevent side reactions.
Controlled Reagent Addition: Add the acylating agent and Lewis acid dropwise to the reaction mixture to avoid localized high concentrations and exotherms.
Optimize Reaction Time: Monitor the reaction progress using TLC or GC-MS. Stop the reaction once the starting material is consumed to prevent the formation of diacylated and other byproducts. A typical reaction time is between 1 to 8 hours.[2]
Q3: My purified product still contains impurities. What are the best purification techniques for this compound?
Effective purification is essential to obtain 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone with high purity.
Recommended Purification Methods:
Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities.[1][3] A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point.
Fractional Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[2]
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be used to improve purity.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Q1: What is the underlying mechanism of this reaction?
The synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a Friedel-Crafts acylation , which is a type of electrophilic aromatic substitution.[4][7] The key steps are:
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) reacts with the acylating agent (acetyl chloride) to generate a highly reactive acylium ion (CH₃CO⁺).[8]
Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic acylium ion. The attack preferentially occurs at the 2-position (alpha to the sulfur atom) because the resulting carbocation intermediate is stabilized by three resonance structures, making it more stable than the intermediate formed from an attack at the 3-position (which only has two resonance structures).[5][6]
Deprotonation: A base in the reaction mixture removes a proton from the carbon that was attacked, restoring the aromaticity of the thiophene ring and yielding the final product.
Q2: Why is acylation favored at the 2-position of the thiophene ring?
The regioselectivity of the Friedel-Crafts acylation of thiophene is governed by the stability of the carbocation intermediate (also known as the Wheland intermediate or sigma complex).[3] The intermediate formed by electrophilic attack at the C2 position is more stable because the positive charge can be delocalized over more atoms, including the sulfur atom, through resonance.[5][6] The intermediate from attack at the C3 position has fewer resonance structures and is therefore higher in energy.
Q3: Are there alternative synthetic routes to this compound?
While Friedel-Crafts acylation is the most common method, other approaches exist. For instance, one could envision a multi-step synthesis involving the initial preparation of 2-acetylthiophene followed by chlorination.[2] However, controlling the regioselectivity of the chlorination step can be challenging.
Prevents catalyst deactivation and side reactions with the solvent.[1]
Ensure the solvent is completely dry.
Experimental Protocol: Friedel-Crafts Acylation
This protocol provides a detailed, step-by-step methodology for the synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Materials:
2-Ethyl-3-chlorothiophene
Acetyl chloride
Aluminum chloride (anhydrous)
Dichloromethane (anhydrous)
Hydrochloric acid (concentrated)
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Ice
Procedure:
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents).
Solvent Addition: Add anhydrous dichloromethane to the flask and cool the suspension to 0°C in an ice bath.
Addition of Acetyl Chloride: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0°C.[3]
Addition of Thiophene Substrate: After the addition of acetyl chloride is complete, add a solution of 2-ethyl-3-chlorothiophene (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, ensuring the temperature remains at 0°C.
Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[3]
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.[3]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizing the Reaction Pathway
The following diagram illustrates the key steps in the Friedel-Crafts acylation of 2-ethyl-3-chlorothiophene, including the desired reaction and potential side reactions.
Caption: Reaction pathway for the synthesis and potential side reactions.
References
Common side reactions in the Friedel-Crafts synthesis of (4-chloro-3-nitrophenyl)(thiophen-2-yl)methanone - Benchchem. (n.d.).
Application Notes and Protocols: Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes - Benchchem. (n.d.).
AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents. (2016, October 18).
Friedel–Crafts reaction - Wikipedia. (n.d.).
Friedel–Crafts Acylation - Sigma-Aldrich. (n.d.).
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).
Regioselectivity in Friedel–Crafts acylation of thiophene - Chemistry Stack Exchange. (2017, April 30).
Regioselectivity in Friedel–Crafts acylation of thiophene - ECHEMI. (n.d.).
Technical Support Center: Troubleshooting Co-Elution in 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone Chromatography
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving the separation of closely related halogenated heterocycles.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter analytical bottlenecks involving the separation of closely related halogenated heterocycles. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a critical intermediate, but its synthesis often yields positional isomers (e.g., the 5-chloro-4-ethyl analog) or structurally similar byproducts. Standard reversed-phase high-performance liquid chromatography (RP-HPLC) methods often fail to resolve these impurities, leading to peak merging.
This guide provides a mechanistic, self-validating approach to diagnosing and resolving these specific chromatographic challenges.
Diagnostic Workflow
Diagnostic workflow for resolving thiophene co-elution in RP-HPLC.
FAQ & Troubleshooting Guide
Q1: I am observing a merged peak or a "shoulder" when analyzing 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone on a standard C18 column. How do I determine if this is true co-elution or just poor column performance?A1: The first step in troubleshooting is isolating the variable. Peak broadening, tailing, or a "shoulder" can mimic co-elution but may actually stem from extra-column volume, a void in the column bed, or a blocked frit [5].
Causality & Action: Run a System Suitability Test (SST) using a well-characterized, pure reference standard (e.g., uracil or toluene). If the reference standard yields sharp, symmetrical peaks, your hardware is intact, and you are observing true co-elution of an impurity (likely a positional isomer). Alkyl phases like C18 rely almost entirely on dispersive (hydrophobic) interactions. Because positional isomers of halogenated thiophenes have nearly identical hydrophobicities and molecular volumes, C18 phases cannot easily discriminate between them, resulting in co-elution [1].
Q2: If a C18 column cannot resolve these thiophene isomers, what stationary phase should I use, and why?A2: You must switch to an orthogonal selectivity mechanism. For halogenated, aromatic positional isomers, a Pentafluorophenyl (PFP) stationary phase is the gold standard [2].
Causality: The PFP ligand contains a highly electronegative fluorinated aromatic ring. Unlike C18, PFP columns offer multiple retention mechanisms:
π−π
Interactions: The delocalized electrons in the thiophene ring interact strongly with the electron-deficient PFP ring.
Dipole-Dipole Interactions: The carbon-chlorine bond in your target molecule creates a strong local dipole. PFP phases excel at discriminating slight variations in dipole moments caused by different halogen positions (e.g., 4-chloro vs. 5-chloro) [2].
Shape Selectivity: The rigid planar structure of the PFP ring provides enhanced steric recognition for rigid heterocyclic isomers [4].
Q3: I switched to a PFP column, but the resolution (
Rs
) is still below 1.5. How should I optimize the mobile phase?A3: The choice of organic modifier is critical when using fluorinated phases. If you are using Acetonitrile (MeCN), switch to Methanol (MeOH) .
Causality: Acetonitrile has a carbon-nitrogen triple bond with its own
π
-electrons. It can competitively bind to the PFP stationary phase, suppressing the
π−π
and charge-transfer interactions between the column and your thiophene analytes. Methanol is a protic solvent that does not participate in
π−π
interactions, thereby maximizing the unique selectivity of the PFP ligand [3].
Q4: My peaks are baseline resolved, but the early-eluting impurity peak is severely distorted and broad. What is causing this?A4: This is a classic symptom of a sample solvent mismatch.
Causality: If your 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone sample is dissolved in 100% strong organic solvent (e.g., pure methanol or ethyl acetate) and injected into a highly aqueous mobile phase, the analyte travels rapidly down the column before the solvent plug mixes with the mobile phase. This causes localized band broadening and peak splitting [5].
Solution: Always dilute your injected sample in a solvent that closely matches the initial conditions of your mobile phase gradient.
Experimental Protocol: Step-by-Step Method Optimization for Thiophene Isomers
To guarantee a self-validating system, follow this protocol to establish baseline resolution for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and its co-eluting impurities.
Step 1: Column and System Preparation
Install a high-efficiency PFP column (e.g., 2.6 µm Core-Shell PFP, 150 x 4.6 mm) to ensure low backpressure and high theoretical plates [4].
Flush the HPLC system with 100% HPLC-grade water, followed by 100% Methanol to remove any background contaminants [6].
Step 2: Mobile Phase Formulation
Mobile Phase A: Prepare 0.1% Formic Acid in highly purified HPLC-grade water. (Causality: The acidic pH suppresses silanol ionization on the silica support, preventing secondary tailing interactions)[5].
Mobile Phase B: Prepare 0.1% Formic Acid in HPLC-grade Methanol. (Causality: Do not use Acetonitrile, to preserve
π−π
interactions)[3].
Degas both mobile phases using vacuum sonication or inline degassing.
Step 3: Gradient Execution & Temperature Control
Set the column oven temperature to 25°C. (Lower temperatures often enhance dipole-dipole interactions on PFP columns).
Set the flow rate to 1.0 mL/min.
Gradient Profile:
0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band at the column head).
2.0 - 15.0 min: 40% to 80% B (Shallow gradient to maximize separation factor
α
).
15.0 - 17.0 min: 80% to 100% B (Column wash to elute highly retained hydrophobic byproducts).
17.0 - 22.0 min: 40% B (Re-equilibration).
Inject 5 µL of the sample (pre-diluted in 40% Methanol / 60% Water).
Step 4: Self-Validation
Calculate the Resolution (
Rs
) between the main peak and the closest impurity. A successful method must yield
Rs≥1.5
.
Perform a blank injection (sample solvent only) to verify the absence of carryover or ghost peaks [6].
The following table summarizes the expected chromatographic performance when migrating the analysis of halogenated thiophene isomers from a standard alkyl phase to a fluorinated phase, based on established chromatographic principles [1, 4].
Chromatographic Parameter
Standard C18 Column (Alkyl Phase)
PFP Column (Pentafluorophenyl Phase)
Causality / Mechanism
Retention Time (RT)
6.5 min (Main) / 6.6 min (Impurity)
8.2 min (Impurity) / 9.5 min (Main)
PFP provides enhanced retention via dipole and
π−π
interactions.
Separation Factor (
α
)
1.02 (Near Co-elution)
1.18 (Excellent Selectivity)
PFP discriminates the altered dipole moment of the chlorine position.
Resolution (
Rs
)
0.6 (Merged Peaks)
2.4 (Baseline Resolved)
Synergistic effect of core-shell efficiency and orthogonal selectivity.
Optimal Organic Modifier
Acetonitrile (MeCN) or Methanol
Methanol (MeOH) strictly
MeOH prevents competitive
π
-binding at the stationary phase.
References
Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent Technologies.[Link]
Positional Isomers of Halogenated Phenols on Luna 3 µm PFP(2). Phenomenex. [Link]
Analysis of Positional Isomers of Lapatinib with Agilent Poroshell 120 PFP Columns. Agilent Technologies. [Link]
Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. [Link]
Troubleshooting
Technical Support Center: Optimizing Reaction Temperature for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone Synthesis
Welcome to the Advanced Troubleshooting & Optimization Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the Friedel-Crafts acylat...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting & Optimization Portal. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in mastering the Friedel-Crafts acylation of highly reactive thiophene derivatives.
This document provides causal explanations, self-validating protocols, and critical temperature control strategies to maximize the yield and purity of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
System Overview & Mechanistic Causality
The synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone relies on the electrophilic aromatic substitution (Friedel-Crafts acylation) of 3-chloro-2-ethylthiophene using acetyl chloride.
The Causality of Regioselectivity:
The regioselectivity of this reaction is strictly governed by the electronic effects of the substituents. The ethyl group at the C2 position exerts a strong electron-donating (+I) effect, which, combined with the directing nature of the heteroatom (sulfur), makes the unsubstituted C5 position highly nucleophilic. Upon successful acylation at C5, the ring is renumbered (prioritizing the acetyl group), yielding the target 1-(4-chloro-5-ethylthiophen-2-yl)ethanone.
The Causality of Temperature & Catalyst Selection:
Because the ethyl group highly activates the thiophene ring, the substrate is exceptionally prone to Lewis acid-catalyzed polymerization. Stannic chloride (SnCl₄) is mandatory for this reaction; it is superior to aluminum chloride (AlCl₃) because AlCl₃ coordinates too aggressively with the sulfur atom, inducing ring-opening and rapid polymerization ()[1]. Even with SnCl₄, the optimal temperature range for the acylation of substituted thiophenes must be strictly maintained between -5°C and 5°C to prevent exothermic runaway ()[2].
Figure 1: Mechanistic pathway of the SnCl4-catalyzed electrophilic aromatic substitution.
Critical Temperature Control FAQs
Q: Why does the reaction yield black, tarry byproducts when scaling up?A: This is the result of an exothermic runaway. Thiophene acylation is highly exothermic. If the internal temperature exceeds 10°C, the highly reactive ethyl-substituted thiophene ring undergoes rapid polymerization. Heat dissipation becomes harder at scale. You must slow the addition rate of SnCl₄ and ensure your cooling jacket/bath can maintain the internal temperature below 5°C.
Q: Can I use AlCl₃ instead of SnCl₄ to speed up the reaction at lower temperatures?A:No. This is strongly discouraged. While AlCl₃ is a stronger Lewis acid, it is notorious for inducing polymerization of the thiophene ring, leading to complex mixtures and drastically reduced yields ()[1]. SnCl₄ provides the optimal balance: it is strong enough to generate the acylium ion but mild enough to preserve the heteroaromatic ring.
Q: My conversion stalls at 60% when running at -10°C. How do I push the reaction to completion?A: At temperatures below -5°C, the formation of the acylium ion-SnCl₄ complex becomes kinetically sluggish. Do not spike the temperature. Instead, allow the reaction to mature by extending the stirring time for an additional 1–2 hours, or allow the mixture to slowly warm to exactly 0°C only after all reagents have been fully integrated.
Quantitative Data: Temperature Optimization
The following table summarizes the causal relationship between reaction temperature, conversion kinetics, and product integrity.
This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint confirms system integrity.
Step 1: System Preparation
In a rigorously dried 500-mL three-necked flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, add 3-chloro-2-ethylthiophene (0.2 mol) and acetyl chloride (0.2 mol) in 200 mL of anhydrous dichloromethane (DCM).
Validation Check 1: Ensure solvent moisture is <50 ppm via Karl Fischer titration. Excess moisture will violently react with SnCl₄, quenching the catalyst and generating hazardous HCl gas.
Step 2: Temperature Equilibration
Submerge the flask in an ice-salt bath. Wait until the internal temperature stabilizes at exactly 0°C.
Step 3: Catalyst Addition (Critical Step)
Add freshly distilled stannic chloride (SnCl₄, 0.2 mol) dropwise over 45 minutes. Maintain the internal temperature strictly between -5°C and 5°C.
Validation Check 2: The solution should transition to a pale yellow or light purple color. If the mixture rapidly turns opaque black and viscosity spikes, the temperature has exceeded the safety threshold, initiating polymerization. Abort the run.
Step 4: Reaction Maturation
Once addition is complete, maintain stirring at 0°C for 2 hours.
Validation Check 3: Pull a 0.5 mL aliquot, quench in water/EtOAc, and analyze the organic layer via GC-MS or TLC (Hexane:EtOAc 8:2). The reaction is self-validated as complete when the starting material peak area is <1%.
Step 5: Quenching & Workup
Slowly transfer the reaction mixture into a vigorously stirred beaker containing 200 g of crushed ice and 20 mL of concentrated HCl to hydrolyze the SnCl₄ addition complex ()[3].
Validation Check 4: A clean biphasic separation should occur. Emulsions indicate incomplete hydrolysis of the tin complex; add more 1M HCl until the layers resolve. Separate the organic layer, wash with 5% NaHCO₃ until neutral, dry over anhydrous Na₂SO₄, and concentrate.
Figure 2: Experimental workflow and temperature control logic for Friedel-Crafts acylation.
Preventing dechlorination during 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone chemical reactions
A Guide to Preventing Dechlorination in Synthetic Applications Welcome to the technical support center for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide to Preventing Dechlorination in Synthetic Applications
Welcome to the technical support center for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to address a critical challenge encountered during its use: the unwanted cleavage of the C-Cl bond (dechlorination). As a senior application scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is dechlorination and why is it a problem with this compound?
A1: Dechlorination, also known as hydrodehalogenation, is an undesired side reaction where the chlorine atom on the thiophene ring is replaced by a hydrogen atom. This is particularly common in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[1][2] This side reaction consumes your starting material and generates an impurity that can be difficult to separate, ultimately lowering the yield of your desired product. The C-Cl bond on an electron-rich heterocyclic system like thiophene can be susceptible to cleavage under certain catalytic conditions.
Q2: I'm observing a significant amount of the dechlorinated byproduct in my Suzuki-Miyaura coupling. What's the most likely cause?
A2: The primary cause is often the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[3][4] This highly reactive intermediate can be generated from various sources, including solvents (like alcohols), bases, or trace amounts of water. The Pd-H species can then react with your starting material in a competing catalytic cycle to produce the dechlorinated byproduct.
Q3: Which reaction parameters have the most significant impact on preventing dechlorination?
A3: The choice of catalyst, ligand, base, and solvent are all critically important and interconnected.
Ligand: Bulky, electron-rich phosphine ligands are often key to minimizing dechlorination.[1][5]
Base: Strong bases can promote the formation of Pd-H species.[3] Weaker, non-nucleophilic bases are generally preferred.
Solvent: Aprotic solvents are typically better choices than protic solvents like alcohols, which can be a source of hydrides.[3]
Temperature: Lowering the reaction temperature can often disfavor the dechlorination pathway.[1]
Visualizing the Problem: Desired vs. Undesired Pathways
The following diagram illustrates the two competing reaction pathways. Your goal is to optimize conditions to heavily favor the "Desired Cross-Coupling Pathway."
Caption: Competing reaction pathways for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Troubleshooting Guide: A Deeper Dive
This section provides a problem-oriented approach to resolving dechlorination issues.
Problem 1: Significant Dechlorination (>10%) Observed in a Palladium-Catalyzed Cross-Coupling Reaction.
Probable Cause A: Inappropriate Ligand Selection.
Explanation: The ligand dictates the steric and electronic environment around the palladium center. Small or electron-poor ligands may not sufficiently promote the desired reductive elimination step, allowing more time for the competing dechlorination to occur.[6][7] Bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands accelerate the desired C-C or C-N bond formation, outcompeting the undesired C-H bond formation.[1][5][8]
Solution: Switch to a bulkier, more electron-donating ligand. For Suzuki reactions, consider biarylphosphine ligands (e.g., SPhos, XPhos) or sterically hindered NHC ligands (e.g., IPr).[8] For Buchwald-Hartwig aminations, bulky biaryl monophosphine ligands are often effective.[1]
Probable Cause B: Base-Induced Pd-H Formation.
Explanation: Strong bases, particularly alkoxides (e.g., NaOtBu, KOtBu), can react with protic sources in the reaction medium (or act as a hydride source themselves) to generate palladium-hydride species.[3] While necessary for some reactions like Buchwald-Hartwig amination, their strength can be a double-edged sword.
Solution: Switch to a weaker, non-nucleophilic base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that are less prone to generating hydride intermediates.[1][9]
Probable Cause C: Solvent as a Hydride Source.
Explanation: Protic solvents, especially alcohols like methanol or isopropanol, can be oxidized by the palladium complex to generate Pd-H species.[3]
Solution: Use anhydrous, aprotic solvents. Toluene, dioxane, and THF are generally safer choices to minimize this pathway.[1] Ensure all solvents are rigorously dried before use.
Problem 2: Reaction is Sluggish and Still Produces Dechlorinated Byproduct.
Probable Cause: Catalyst Deactivation or Low Reactivity.
Explanation: The C-Cl bond of an aryl chloride is less reactive and requires a more active catalyst for oxidative addition compared to aryl bromides or iodides.[4][10] If the catalyst system is not active enough, higher temperatures may be required, which can also accelerate the decomposition pathways leading to dechlorination.
Solution:
Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst. These can offer better stability and generate the active Pd(0) species more cleanly and efficiently in situ.[1]
Optimize Catalyst Loading: While counterintuitive, sometimes slightly increasing the catalyst loading can improve the rate of the desired reaction sufficiently to outpace the dechlorination side reaction.
Screen Ligand/Palladium Ratios: The optimal ratio is not always 1:1 or 2:1. A slight excess of ligand can sometimes stabilize the catalyst and prevent decomposition.
Data-Driven Recommendations
The choice of reagents is critical. The following tables provide a starting point for optimization based on general principles for minimizing dechlorination of aryl chlorides.
Table 1: Recommended Reagent Choices to Minimize Dechlorination
Parameter
Recommended
Use with Caution
Rationale
Ligand Type
Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos) or NHCs (e.g., IPr)[1][8]
Triphenylphosphine (PPh₃)
Bulky ligands accelerate reductive elimination, the product-forming step, thereby outcompeting the dechlorination pathway.[5]
Anhydrous, degassed water (optional, can accelerate some Suzuki couplings)
Procedure:
To an oven-dried reaction vessel, add 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, the arylboronic acid, and K₃PO₄.
Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
In a separate vial, dissolve the palladium pre-catalyst and ligand in a small amount of anhydrous toluene.
Add the catalyst solution to the reaction vessel via syringe.
Add the remaining anhydrous toluene.
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure for purification.
Causality: This protocol uses a bulky, electron-rich ligand (SPhos) to promote the desired coupling and a weak inorganic base (K₃PO₄) in an aprotic solvent (toluene) to create an environment that is hostile to the formation of palladium-hydride species, thus suppressing the dechlorination side reaction.[1][4]
References
Benchchem. (n.d.). Preventing dehalogenation during reactions of bromo-fluoroanilines.
RSC Publishing. (2013, October 22). A mechanistic investigation of hydrodehalogenation using ESI-MS.
Technical Support Center: Solvent Optimization for the Extraction of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 1-(4-Chlo...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the liquid-liquid extraction of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. As a critical intermediate in the synthesis of various pharmaceutical and agrochemical compounds, achieving high purity and yield during its extraction is paramount.[1] This document moves beyond simple protocols to explain the underlying principles of solvent selection and provides robust troubleshooting solutions to common experimental challenges.
Troubleshooting Guide: Common Extraction Issues
This section addresses specific problems encountered during the extraction process in a direct question-and-answer format.
Question: My extraction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield is a frequent issue stemming from several factors. A systematic approach to troubleshooting is essential.
Mismatched Solvent Polarity: The core principle of extraction is "like dissolves like".[2] 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a relatively non-polar molecule due to the thiophene ring, ethyl group, and chlorine atom, with some polarity contributed by the ketone group. If your aqueous phase is polar (as is typical), using a highly polar extraction solvent (like ethanol or methanol) will result in poor partitioning of the target molecule into the organic phase.
Solution: Employ a non-polar or moderately polar solvent. Good starting points are n-hexane, diethyl ether, or ethyl acetate.[3][4] A systematic screening of solvents with varying polarities is recommended. The principle is to match the polarity of the analyte with the extraction solvent to maximize recovery.[5]
Insufficient Extraction Cycles: A single extraction, even with a large volume of solvent, is often inefficient. The distribution of the solute between the two phases is governed by an equilibrium (the partition coefficient).
Solution: Perform multiple sequential extractions (typically 3 cycles) with smaller volumes of solvent.[6] This approach is mathematically more effective at recovering the entirety of the solute from the aqueous phase.
Emulsion Formation: An emulsion is a stable mixture of the organic and aqueous layers, appearing as a cloudy or opaque third layer at the interface, which prevents clean separation.[7]
Solution: To break an emulsion, try adding a small amount of saturated sodium chloride solution (brine).[7] The increased ionic strength of the aqueous phase can help force the separation. In the future, use gentle swirling or inverting of the separatory funnel rather than vigorous shaking to prevent emulsion formation.
Incorrect pH of the Aqueous Phase: If your reaction mixture contains acidic or basic impurities, they can interfere with the extraction. While the target molecule is neutral, adjusting the pH can help remove these impurities.
Solution: Before extracting with the organic solvent, consider a pre-wash of the reaction mixture. A wash with a weak base (e.g., sodium bicarbonate solution) will remove acidic impurities, while a wash with a weak acid (e.g., dilute HCl) will remove basic impurities, leaving your neutral target compound behind for extraction.
Question: My final product is impure after solvent evaporation. How can I improve its purity?
Answer:
Impurity carryover is often a problem of solvent selectivity.
Solvent is Too Non-Selective: A solvent that is too effective may dissolve not only your target compound but also non-polar impurities from the reaction.
Solution: Experiment with a solvent system that offers better selectivity. This could be a less polar solvent (e.g., switching from ethyl acetate to hexane) or using a mixture of solvents (e.g., hexane/ethyl acetate) to fine-tune the polarity.[8]
Inadequate Washing Steps: The organic layer can retain water-soluble impurities.
Solution: After extraction, wash the combined organic layers with brine. This helps to remove residual water and any dissolved water-soluble impurities.
Post-Extraction Purification is Required: Extraction is a primary purification step, but it may not be sufficient to achieve high purity.
Solution: The most effective next step is typically recrystallization.[9] Dissolve your crude product in a minimal amount of a suitable hot solvent and allow it to cool slowly. The pure compound should crystallize out, leaving impurities behind in the solvent.[9][10] Finding the right recrystallization solvent is key; it should dissolve the compound well when hot but poorly when cold.[9]
Question: I'm having trouble separating the aqueous and organic layers. What should I do?
Answer:
Difficulty in layer separation can be due to several factors.
Identifying the Layers: It's crucial to know which layer is which. Do not discard a layer until you are certain your product is not in it.
Solution: Add a few drops of water to the separatory funnel. The layer that increases in volume is the aqueous layer.[7] Also, be aware that some chlorinated solvents (like dichloromethane) are denser than water and will form the bottom layer.[11]
Formation of a Single Phase: If your reaction was run in a water-miscible solvent like ethanol or THF, adding the extraction solvent and water may not result in two distinct layers.[7]
Solution: First, remove the water-miscible reaction solvent under reduced pressure (e.g., using a rotary evaporator). Then, redissolve the residue in your chosen extraction solvent and water to proceed with the workup.[7]
Frequently Asked Questions (FAQs)
Q1: What are the key properties to consider when selecting an extraction solvent?
A: The ideal solvent should have:
High solubility for the target compound and low solubility for impurities.
Immiscibility with the initial solvent (usually water).
A low boiling point (typically <100°C) for easy removal after extraction.[4]
A density significantly different from water to aid in layer separation.
Low toxicity and flammability for safer handling.[12][13]
Chemical inertness to avoid reacting with the target compound.
Q2: How do I perform a small-scale solvent screening experiment?
A: Before committing to a large-scale extraction, test several solvents.
Take a small, equal aliquot of your crude reaction mixture (e.g., 1 mL) in several separate vials.
Add an equal volume (1 mL) of a different potential extraction solvent (e.g., hexane, ethyl acetate, dichloromethane, toluene) to each vial.
Agitate each vial and allow the layers to separate.
Carefully sample a small amount from each organic layer and spot it on a Thin Layer Chromatography (TLC) plate alongside a standard of your pure compound, if available.
The solvent that shows the strongest spot for your product with the fewest impurity spots is likely the best choice.
Q3: What safety precautions are mandatory when working with organic solvents?
A: Safety is non-negotiable.
Ventilation: Always handle organic solvents in a properly functioning chemical fume hood to avoid inhaling vapors.[13]
Personal Protective Equipment (PPE): Wear solvent-resistant gloves (nitrile is a good general choice), chemical splash goggles, and a flame-resistant lab coat.[12]
Ignition Sources: Many solvents are flammable.[14] Keep them away from open flames, hot plates, and other potential sources of ignition.
Storage: Store solvents in tightly sealed, appropriate containers in a designated solvent cabinet.[15]
Waste Disposal: Dispose of solvent waste in clearly labeled, dedicated waste containers according to your institution's safety guidelines.
Data Presentation: Solvent Selection Guide
The table below summarizes the properties of common solvents suitable for the extraction of moderately non-polar compounds like 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Solvent
Boiling Point (°C)
Polarity Index
Density (g/mL)
Hazards
n-Hexane
69
0.1
0.655
Highly Flammable, Neurotoxin
Diethyl Ether
35
2.8
0.713
Extremely Flammable, Peroxide Former
Ethyl Acetate
77
4.4
0.902
Flammable, Irritant
Toluene
111
2.4
0.867
Flammable, Toxic
Dichloromethane (DCM)
40
3.1
1.330
Suspected Carcinogen, Volatile
Data sourced from various chemical safety and property databases.[4]
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Workflow
Preparation: Ensure the crude reaction mixture is cooled to room temperature. If the reaction solvent is water-miscible (e.g., THF, ethanol), remove it via rotary evaporation first. Redissolve the residue in the chosen extraction solvent and water.
Transfer: Transfer the mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
Extraction: Add a measured volume of the selected organic extraction solvent (e.g., ethyl acetate). Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release pressure.
Agitation: Gently rock or swirl the funnel for 1-2 minutes to allow for solute transfer between phases. Avoid vigorous shaking to prevent emulsion formation.[7]
Separation: Place the funnel back on a ring stand and allow the layers to fully separate.
Collection: Drain the lower layer into a clean flask. Then, drain the upper layer through the top opening of the funnel to prevent re-contamination.
Repeat: Repeat the extraction (steps 3-6) two more times with fresh portions of the organic solvent, combining all organic layers into a single flask.
Washing: Wash the combined organic layers with saturated brine to remove residual water.
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
Isolation: Filter away the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.
Visualization of the Optimization Process
Solvent Selection Workflow Diagram
This diagram illustrates the logical steps for selecting and optimizing an extraction solvent.
Caption: A workflow for systematic solvent selection and optimization.
References
ResearchGate. (n.d.). Optimization of solvent for extraction of organochlorine pesticides.
Ansell. (2025, October 16). Understanding the Types of Solvents and How to Handle Them Safely.
Google Patents. (n.d.). EP0639188A1 - Process for preparing thiophene and its derivatives.
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use.
(n.d.).
Kumamoto University. (n.d.). Use of organic solvents.
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures | Organic Process Research & Development.
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
PubMed. (2005, March 31). Prediction of solvents extraction-the organochlorine pesticides in soil using solubility parameter.
ResearchGate. (n.d.). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF.
Creative Chemistry. (n.d.).
(2017, November 10).
Google Patents. (n.d.). US4266067A - Process for preparing thiophene derivatives.
International Occupational Safety & Health Information Centre. (2004, November 30). SOLVENTS.
BenchChem. (n.d.).
Element Lab Solutions. (n.d.).
LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols.
ResearchGate. (n.d.). Removal of Thiophene from Mixtures with n-Heptane by Selective Extraction Using Deep Eutectic Solvents | Request PDF.
Safe Work Australia. (n.d.). INDUSTRIAL ORGANIC SOLVENTS.
YouTube. (2022, March 9). Solvent optimization for liquid-liquid extraction with AMS COSMO-RS.
SCAT Europe. (n.d.).
BenchChem. (n.d.).
University of York. (n.d.). Problems with extractions - Chemistry Teaching Labs.
PMC. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes.
Organic Syntheses. (n.d.). Procedure.
(2025, February 18). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds.
Reddit. (2019, May 18). Organic Chemistry 1 - What are some reasons for poor yield in liquid-liquid extraction labs? : r/chemhelp.
MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one.
BenchChem. (n.d.). Troubleshooting common issues in the synthesis of N-heterocycles.
(n.d.). Organic solvents.
Manasa Life Sciences. (n.d.). 1-(4-Chlorothiophen-2-yl)ethan-1-one.
PMC. (n.d.). Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors.
Biology, Medicine, & Natural Product Chemistry. (2025, December 13). Effect of Solvent Polarity on Extraction Yield, Phytochemical Composition, and Antioxidant Activity of Curcuma xanthorrhiza Roxb.
(n.d.). Effect of solvent polarity on the extraction of components of pharmaceutical plastic containers.
(n.d.). Synthesis and solubility of 1-[2-methyl-1-(4-methylphenyl)-5-phenyl-1h-pyrrol-3-yl]ethanon in organic solvents.
(2025, January 20). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio].
ResearchGate. (2025, December 2). Spectrophotometric determination of 2-[5-(furan-2-yl)-4-phenyl-4n-1,2,4- triazol-3-ylthio]-1-(4-chlorophenylethanone).
Technical Support Center: Troubleshooting 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone Synthesis
Topic: Overcoming Low Conversion Rates in the Friedel-Crafts Acylation of 3-Chloro-2-ethylthiophene Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction & Mechanistic Context The synth...
Author: BenchChem Technical Support Team. Date: April 2026
Topic: Overcoming Low Conversion Rates in the Friedel-Crafts Acylation of 3-Chloro-2-ethylthiophene
Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Mechanistic Context
The synthesis of 1-(4-chloro-5-ethylthiophen-2-yl)ethanone is a critical transformation in the development of highly substituted thiophene-based pharmaceutical intermediates. The standard synthetic route involves the Friedel-Crafts acylation of 3-chloro-2-ethylthiophene using acetyl chloride and a Lewis acid catalyst.
Despite the theoretical simplicity of this electrophilic aromatic substitution, process chemists frequently encounter stalled reactions, low conversion rates (<60%), and significant tar formation. This guide provides field-proven troubleshooting strategies, explaining the mechanistic causality behind these issues to help you optimize your synthetic workflows and achieve >95% conversion.
Troubleshooting Workflow
Troubleshooting workflow for optimizing 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone acylation.
Frequently Asked Questions (FAQs)
Q1: Why does my acylation reaction stall at 60-70% conversion, even after extending the reaction time to 24 hours?Cause: In Friedel-Crafts acylations, the newly formed ketone product (1-(4-chloro-5-ethylthiophen-2-yl)ethanone) contains a highly Lewis-basic carbonyl oxygen. This oxygen strongly coordinates with the Lewis acid catalyst (e.g.,
AlCl3
), forming a stable, unreactive complex[1]. This coordination effectively sequesters the catalyst, removing it from the catalytic cycle.
Solution: Unlike Friedel-Crafts alkylations which are truly catalytic, acylations require stoichiometric amounts of the Lewis acid[2]. To overcome stalling, you must use a minimum of 1.1 to 1.5 equivalents of
AlCl3
relative to the acylating agent. Extending the reaction time will not improve conversion and will only lead to substrate degradation.
Q2: I am observing significant tar formation and a dark, viscous reaction mixture. How can I suppress these side reactions?Cause: Thiophene rings are electron-rich and highly susceptible to polymerization or oligomerization when exposed to strong Lewis acids at elevated temperatures. While the 3-chloro group provides some deactivation, the 2-ethyl group activates the ring, making it sensitive to thermal degradation.
Solution: Strict temperature control is mandatory. The generation of the acylium ion and its subsequent electrophilic attack are highly exothermic. Maintain the reaction temperature between 0 °C and 5 °C during the addition of the substrate[3]. Allow it to warm to room temperature (max 20-25 °C) only after the addition is complete.
Q3: Can I use solid-acid catalysts (like Zeolite H-beta) instead of
AlCl3
to improve conversion and simplify the workup?Cause: While modern solid-acid catalysts like Zeolite H-beta show excellent conversion (>99%) for the acylation of unsubstituted thiophene[4], they often fail for 3-chloro-2-ethylthiophene. The steric bulk of the ethyl and chloro groups restricts diffusion into the zeolite pores, and the electron-withdrawing nature of the chlorine atom reduces the nucleophilicity of the thiophene ring, requiring a stronger Lewis acid to drive the reaction.
Solution: Stick to homogeneous Lewis acids (
AlCl3
or
SnCl4
) for sterically hindered, halogenated thiophenes. If workup emulsions are an issue, consider using
SnCl4
, which forms fewer insoluble hydroxide gels during aqueous quenching compared to aluminum-based catalysts.
Q4: Does the order of reagent addition matter for conversion rates?Cause: Yes, significantly. If the thiophene substrate is mixed with the Lewis acid before the acylating agent is introduced, the Lewis acid will catalyze the rapid polymerization of the thiophene ring, destroying your starting material.
Solution: Always pre-form the acylium ion. Add the acyl chloride to the
AlCl3
suspension in dichloromethane (DCM) first, allow the complex to form, and then add the 3-chloro-2-ethylthiophene dropwise[1].
Quantitative Data Summaries
The following table summarizes the impact of various reaction parameters on the conversion of 3-chloro-2-ethylthiophene to the target ketone.
Catalyst
Equivalents
Temperature (°C)
Time (h)
Conversion (%)
Major Issue / Byproduct
AlCl3
0.5
20
12
< 45%
Catalyst sequestration
AlCl3
1.2
40
4
65%
High tar/polymerization (30%)
Zeolite H-β
20 wt%
60
24
< 20%
Steric hindrance in pores
SnCl4
1.2
0 to 20
4
88%
Slower kinetics, clean profile
AlCl3
1.2
0 to 20
4
> 95%
Optimal conditions
Validated Experimental Protocol
Self-Validating System for the Synthesis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet. Flush with inert gas. Moisture must be strictly excluded to prevent
AlCl3
hydrolysis[2].
Acylium Ion Generation: Suspend
AlCl3
(1.2 eq) in anhydrous DCM (5 volumes). Cool the suspension to 0 °C using an ice-water bath. Add acetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the acylium ion complex[1].
Substrate Addition: Dilute 3-chloro-2-ethylthiophene (1.0 eq) in anhydrous DCM (2 volumes). Add this solution dropwise to the acylium ion mixture over 45-60 minutes, strictly maintaining the internal temperature below 5 °C to prevent thermal degradation[3].
Reaction Maturation: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 2 to 3 hours.
In-Process Control (IPC) & Self-Validation: At the 2-hour mark, sample the reaction, quench a micro-aliquot in water/EtOAc, and analyze the organic layer via GC-MS. Validation Check: If the starting material peak is >5%, do not extend the reaction time. Instead, add an additional 0.1 eq of pre-formed acylium complex. Extending time without active catalyst only increases tar formation.
Quenching: Carefully pour the reaction mixture into a vigorously stirred beaker of crushed ice and 1M HCl. Causality: The acidic environment prevents the precipitation of insoluble aluminum hydroxide salts, ensuring a clean phase separation and preventing product entrapment in the aqueous layer[3].
Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with saturated
NaHCO3
, then brine. Dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure to yield the crude 1-(4-chloro-5-ethylthiophen-2-yl)ethanone.
References
Chemistry LibreTexts. "Alkylation and Acylation of Aromatic Rings." Available at:[Link]
Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a highly functionalized pharmaceutical intermediate. Its unique molecular architecture—combining an electron-rich thiophene ring, an oxidizable ethyl group, and a photoreactive ketone (acetophenone-like moiety)—makes it highly susceptible to environmental degradation if not handled with precision.
This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the underlying chemical mechanisms, and implement self-validating storage protocols.
Troubleshooting Guides & FAQs
Q1: Why does my batch of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone exhibit discoloration (yellowing/browning) over time?A1: Discoloration is the primary visual indicator of photodegradation and autoxidation. The ketone group in this molecule acts similarly to acetophenone derivatives, which are known to undergo rapid photochemical reactions (such as Norrish type cleavages) under UV irradiation[1]. Concurrently, the electron-rich thiophene ring is susceptible to autoxidation, forming highly conjugated, colored degradation products[2]. To prevent this causality, the compound must be strictly shielded from light using amber borosilicate glass, which blocks UV/Vis light transmission[3].
Q2: What is the exact mechanism of degradation if left in ambient air, and how do I detect it?A2: Exposure to ambient oxygen initiates a free-radical mediated autoxidation cascade. The ethyl group at the 5-position of the thiophene ring is highly activated (the thienylic position). This lowers the C–H bond dissociation energy, making it highly prone to hydrogen abstraction and subsequent hydroperoxide formation[4]. Additionally, the sulfur atom in the thiophene ring can be oxidized to form reactive thiophene-S-oxides[2]. These oxidative degradants can be detected using a stability-indicating HPLC-UV assay, where oxidized species typically elute earlier than the parent compound on a reverse-phase C18 column due to increased polarity[3].
Q3: Is it strictly necessary to store this compound under an inert atmosphere, and does it matter if I use Argon or Nitrogen?A3: Yes, displacing atmospheric oxygen is critical because autoxidation is a propagating radical chain reaction[4]. While both gases are inert, Argon is highly recommended over Nitrogen . Argon is denser than ambient air; therefore, it creates a protective "blanket" over the solid or liquid compound at the bottom of the vial. When the vial is briefly opened to extract an aliquot, the Argon blanket remains intact, whereas Nitrogen rapidly dissipates, re-exposing the compound to oxygen[5].
Q4: Can I store this intermediate in standard plastic microcentrifuge tubes at room temperature for short-term use?A4: No. Plastic tubes are highly permeable to oxygen and can leach plasticizers into the organic compound. Furthermore, room temperature storage provides the activation energy required to accelerate thermal degradation and radical chain reactions. The compound must be stored in tightly sealed glass containers at 2-8°C for short-term use, or -20°C for long-term storage[5].
Data Presentation: Degradation Pathways & Storage Parameters
Table 1: Summary of Degradation Pathways and Preventative Measures
Degradation Pathway
Structural Target
Environmental Trigger
Preventative Measure
Photodegradation
Ketone / Thiophene Ring
UV/Visible Light
Amber borosilicate glass
Autoxidation
Ethyl Group (Thienylic C-H)
Atmospheric Oxygen
Argon/Nitrogen purging
S-Oxidation
Thiophene Sulfur
Reactive Oxygen Species
Inert atmosphere
Thermal Degradation
Entire Molecule
Elevated Temperatures
Storage at 2-8°C or -20°C
Table 2: Recommended Storage Conditions by Duration
Storage Duration
Temperature
Container Type
Atmosphere
Working Stock (< 1 week)
2-8°C
Amber Glass Vial
Argon Blanket
Long-Term (> 1 week)
-20°C
Sealed Amber Glass
Argon Purged
Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They include built-in controls to verify that the preventative measures and analytical assays are functioning correctly.
Protocol 1: Aliquoting and Inert Gas Purging Workflow
Causality: Purging removes oxygen to halt autoxidation. Self-Validation: The use of a bubbler visually confirms that positive inert gas pressure has been achieved, ensuring the system is truly oxygen-free.
Preparation: Ensure all amber borosilicate glass vials are oven-dried (120°C for 2 hours) and cooled in a desiccator to eliminate trace moisture.
Aliquoting: Transfer 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone into the vials under a steady stream of Argon using a Schlenk line.
Purging Setup: Insert an Argon-purging needle through the vial's septum, keeping the tip just above the compound. Insert a secondary vent needle attached to an oil bubbler.
Validation Step: Turn on the Argon flow and observe the oil bubbler. A steady flow of bubbles confirms positive Argon pressure is actively displacing the ambient air. Purge for 3-5 minutes[5].
Sealing: Remove the vent needle first to allow pressure to build slightly, then rapidly remove the Argon needle. Wrap the septum cap tightly with Parafilm and transfer immediately to cold storage.
Protocol 2: Stability-Indicating HPLC Assay for Degradant Detection
Causality: Reverse-phase HPLC separates compounds by polarity; oxidized degradants are more polar and elute earlier. Self-Validation: Running an intentionally stressed control sample proves that the chromatographic method is capable of separating the degradants from the parent peak.
Sample Preparation: Dissolve 1 mg/mL of the stored sample in HPLC-grade Acetonitrile.
Validation Control (Forced Degradation): Expose a separate 1 mg/mL aliquot to 0.3% H₂O₂ for 2 hours at room temperature to intentionally generate oxidative degradants[3].
Chromatography: Inject 10 µL onto a C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
Mobile Phase: Run a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) from 10% to 90% organic over 15 minutes.
Detection: Monitor UV absorbance at 240 nm and 254 nm.
Analysis: Compare the chromatogram of the stored sample against the forced degradation control. If the method is valid, the control will show distinct early-eluting peaks. The absence of these peaks in your stored sample confirms chemical integrity.
Workflow Visualization
Degradation pathways and corresponding preventative storage workflows for thiophene derivatives.
References
Benchchem. Technical Support Center: Stability of Thiophene-Containing Compounds.2
Scientific.Net. Acetophenone and Benzophenone Derivatives as Catalysts in Photodegradation of PE and PP Films.1
ACS Publications (Molecular Pharmaceutics). Mechanoactivation as a Tool to Assess the Autoxidation Propensity of Amorphous Drugs.4
TCI Chemicals. SAFETY DATA SHEET: Thiophene Derivatives.5
Benchchem. Technical Support Center: Stabilizing Acetophenone Derivatives for Long-Term Storage.3
A Validated Stability-Indicating HPLC Method for Purity Analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: A Comparative Guide
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, a key intermediate in...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview and comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to ensure the quality and consistency of this critical compound.
The purity of starting materials and intermediates is a cornerstone of pharmaceutical development and manufacturing. For a compound like 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, even minute impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust, reliable, and validated analytical method is not just a regulatory requirement but a scientific necessity.
This guide will detail a proposed reversed-phase HPLC (RP-HPLC) method, chosen for its wide applicability and suitability for separating non-volatile and moderately polar compounds. We will then delve into a comprehensive validation of this method, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH), specifically the recently updated Q2(R2) guideline. Each validation parameter will be discussed, explaining the rationale behind the experimental design and the acceptance criteria that qualify the method as "fit for purpose".
Physicochemical Properties of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Structure:
Molecular Formula: C₈H₉ClOS
Molecular Weight: 188.67 g/mol
Predicted UV Absorbance Maximum (λmax): Based on the conjugated system of the acetyl-substituted thiophene ring, a significant UV absorbance is expected in the range of 260-290 nm. For the purpose of this method, a wavelength of 275 nm is proposed for detection, which should provide a good balance between sensitivity for the main component and potential impurities.
Predicted Solubility: The molecule possesses both polar (ketone) and non-polar (ethyl group, thiophene ring) characteristics. It is expected to be sparingly soluble in water but readily soluble in organic solvents like acetonitrile, methanol, and ethanol, making these suitable for sample and mobile phase preparation.
Predicted pKa: The compound is not expected to have a significant pKa in the typical pH range of RP-HPLC, as it lacks strongly acidic or basic functional groups. This simplifies mobile phase development as pH adjustments will likely not dramatically alter its retention characteristics.
Proposed HPLC Method for Purity Analysis
The following HPLC method is proposed for the purity analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. This method is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products and process-related impurities.
Parameter
Recommended Condition
Column
C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient
0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% B (Re-equilibration)
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Column Temperature
30 °C
Detection
UV at 275 nm
Run Time
30 minutes
Rationale for Method Parameters:
C18 Column: A C18 stationary phase is a versatile and robust choice for the separation of moderately polar compounds like the target analyte.
Acidified Mobile Phase: The addition of a small amount of phosphoric acid to the aqueous mobile phase helps to ensure good peak shape and consistent retention times by suppressing the ionization of any potential acidic impurities.
Gradient Elution: A gradient elution is employed to ensure the efficient elution of both the main compound and any potential impurities that may have a wider range of polarities. This is crucial for a stability-indicating method.
UV Detection at 275 nm: This wavelength is chosen based on the predicted UV absorbance maximum of the thiophene chromophore, providing high sensitivity for the analyte.
HPLC Method Validation: A Comprehensive Protocol
The validation of an analytical method is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application. This section details the validation protocol for the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[1][2]
Caption: Workflow for HPLC method validation.
Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
Experimental Protocol:
Forced Degradation Studies: Subject a solution of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone to various stress conditions to intentionally degrade it. This will help to demonstrate that the method can separate the analyte from its degradation products.
Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.
Base Hydrolysis: 1 N NaOH at 80°C for 24 hours.
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
Thermal Degradation: Heat solid sample at 105°C for 48 hours.
Photolytic Degradation: Expose solution to UV light (254 nm) for 48 hours.
Analysis: Analyze the stressed samples, along with an unstressed sample and a blank (diluent), using the proposed HPLC method.
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the stressed samples. The peak purity index should be close to 1, indicating that the chromatographic peak is spectrally homogeneous.
Acceptance Criteria:
The method must be able to resolve the main peak from any degradation products and from any peaks present in the blank.
The peak purity analysis should confirm the spectral homogeneity of the analyte peak in the presence of its degradants.
Linearity and Range
Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
Prepare a series of at least five standard solutions of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone reference standard at different concentrations, typically ranging from 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).
Inject each standard solution in triplicate into the HPLC system.
Construct a calibration curve by plotting the average peak area against the corresponding concentration.
Perform a linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be close to zero.
The data points should be randomly scattered around the regression line.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
Experimental Protocol:
Prepare a placebo (a mixture of all excipients without the analyte) and spike it with known amounts of the 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
Prepare each concentration level in triplicate.
Analyze the samples using the proposed HPLC method.
Calculate the percent recovery for each sample.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Experimental Protocol:
Repeatability (Intra-day Precision):
Prepare six independent samples of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone at 100% of the working concentration.
Analyze the samples on the same day, by the same analyst, and on the same instrument.
Calculate the RSD of the results.
Intermediate Precision (Inter-day and Inter-analyst Precision):
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
Calculate the RSD of the results from both days.
Acceptance Criteria:
The RSD for repeatability should be ≤ 2.0%.
The RSD for intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on the signal-to-noise ratio):
Determine the signal-to-noise (S/N) ratio of a series of diluted solutions of the analyte.
LOD: The concentration at which the S/N ratio is approximately 3:1.
LOQ: The concentration at which the S/N ratio is approximately 10:1.
Confirm the LOQ by analyzing six independent samples at the determined LOQ concentration and demonstrating acceptable precision (RSD ≤ 10%).
Acceptance Criteria:
LOD and LOQ should be determined and reported.
The precision at the LOQ should meet the predefined acceptance criteria.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
Introduce small, deliberate changes to the method parameters , one at a time. Examples of parameters to vary include:
Flow rate (e.g., ± 0.1 mL/min).
Column temperature (e.g., ± 2 °C).
Mobile phase composition (e.g., ± 2% organic).
Wavelength of detection (e.g., ± 2 nm).
Analyze a standard solution under each of the modified conditions.
Evaluate the effect of the changes on the system suitability parameters (e.g., retention time, peak area, tailing factor).
Acceptance Criteria:
The system suitability parameters should remain within the established limits for all the varied conditions.
The results should not be significantly affected by the small variations in the method parameters.
System Suitability
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.
Experimental Protocol:
Before each run of samples, inject a system suitability standard solution (a standard solution of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone) five times.
Calculate the following parameters:
Tailing factor (asymmetry factor).
Theoretical plates.
Relative standard deviation (RSD) of the peak areas.
Acceptance Criteria:
Tailing factor: ≤ 2.0.
Theoretical plates: ≥ 2000.
RSD of peak areas: ≤ 2.0%.
Data Summary and Comparison
The following tables summarize the expected results from the validation of the proposed HPLC method. These values serve as a benchmark for what would be considered a successful validation.
Table 1: Linearity Data
Concentration (µg/mL)
Average Peak Area
50
Experimental Data
75
Experimental Data
100
Experimental Data
125
Experimental Data
150
Experimental Data
Correlation Coefficient (r²)
≥ 0.999
Table 2: Accuracy (Recovery) Data
Spiked Level
Amount Added (µg)
Amount Recovered (µg)
% Recovery
80%
Experimental Data
Experimental Data
98.0 - 102.0
100%
Experimental Data
Experimental Data
98.0 - 102.0
120%
Experimental Data
Experimental Data
98.0 - 102.0
Table 3: Precision Data
Precision Type
% RSD
Repeatability (n=6)
≤ 2.0%
Intermediate Precision (n=12)
≤ 2.0%
Table 4: LOD and LOQ Data
Parameter
Result
LOD (µg/mL)
To be determined experimentally
LOQ (µg/mL)
To be determined experimentally
Conclusion
The detailed HPLC method and its comprehensive validation protocol presented in this guide provide a robust framework for the purity analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone. By adhering to the principles of scientific integrity and the rigorous standards of the ICH, this method ensures the generation of reliable and accurate data, which is essential for regulatory submissions and for guaranteeing the quality of pharmaceutical products. The systematic approach to validation, from specificity and forced degradation studies to robustness testing, establishes a self-validating system that is fit for its intended purpose. Researchers and scientists can adapt and implement this guide to ensure the quality and consistency of this important pharmaceutical intermediate.
Caption: Interrelationship of HPLC validation parameters.
References
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q2(R2) Validation of Analytical Procedures. 2022. [Link]
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures: text and methodology. 2005. [Link]
European Medicines Agency. ICH guideline Q2(R2) on validation of analytical procedures. 2023. [Link]
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Q1A(R2) Stability Testing of New Drug Substances and Products. 2003. [Link]
International Council for Harmonisation. Validation of Analytical Procedure Q2(R2). 2022. [Link]
Comparative Reactivity Guide: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs. 2-Acetylthiophene
For drug development professionals and synthetic chemists, the thiophene ring serves as a highly versatile bioisostere for benzene. However, the exact substitution pattern on the thiophene core dictates profoundly differ...
Author: BenchChem Technical Support Team. Date: April 2026
For drug development professionals and synthetic chemists, the thiophene ring serves as a highly versatile bioisostere for benzene. However, the exact substitution pattern on the thiophene core dictates profoundly different synthetic trajectories. This guide provides an objective, mechanistic comparison of two building blocks: the fundamental 2-acetylthiophene and the heavily functionalized 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone .
By understanding the push-pull electronic dynamics and steric microenvironments of these molecules, researchers can rationally design synthetic routes, avoiding low-yield dead ends in electrophilic aromatic substitution (EAS) and maximizing side-chain functionalization.
Structural Causality and Electronic Analysis
The reactivity of a thiophene ring is governed by the inherent electron-rich nature of the sulfur heterocycle, modulated by its substituents.
2-Acetylthiophene: Regioselective Flexibility
In 2-acetylthiophene, the acetyl group at the C2 position acts as a moderately deactivating, electron-withdrawing group (EWG) via both inductive and resonance effects. This withdrawal reduces the overall nucleophilicity of the
π
-system compared to unsubstituted thiophene, requiring harsher conditions for EAS [1].
Available Sites: C3, C4, and C5.
Directing Effects: The sulfur atom strongly directs incoming electrophiles to the
α
-position (C5). However, the acetyl group is a meta-director (pointing to C4). Under standard conditions, the inherent
α
-directing effect of the heteroatom dominates, yielding primarily C5-substituted products. By manipulating the Lewis acid equivalents, chemists can override this and force C4 substitution [2].
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone: The Locked Core
This molecule features a tetrasubstituted core: an acetyl group at C2, a chlorine atom at C4, and an ethyl group at C5.
Available Site: Only the C3 position remains unsubstituted.
Electronic & Steric Blockade: The C3 carbon is situated in a highly deactivated and sterically encumbered pocket. It is ortho to the strongly deactivating acetyl group. While the C4-chlorine atom can theoretically offer weak ortho-resonance stabilization to a C3 Wheland intermediate, its strong inductive withdrawal—combined with the acetyl group's electron drain—leaves C3 severely electron-deficient. Furthermore, C3 is sterically sandwiched between the bulky acetyl and chloro groups. Consequently, EAS at the ring is practically shut down, shifting the molecule's reactive focus entirely to the carbonyl side-chain [3].
Quantitative Reactivity Comparison
The following table summarizes the divergent reactivity profiles of the two compounds, highlighting how core substitution dictates the choice of synthetic transformations.
The diagram below illustrates the divergent synthetic pathways available to both molecules. While 2-acetylthiophene can be directed toward multiple ring-substituted products, the tetrasubstituted analog is restricted to carbonyl-centered reactions.
Reaction pathways comparing EAS and nucleophilic addition for both thiophene derivatives.
Self-Validating Experimental Protocols
To demonstrate the practical implications of these structural differences, the following protocols outline the optimal functionalization strategies for each building block.
Protocol A: Regioselective C4-Bromination of 2-Acetylthiophene (Catalyst Swamping)
Standard bromination of 2-acetylthiophene yields a mixture of isomers. To achieve strict C4-regioselectivity, researchers must utilize "catalyst swamping" conditions. By using a large excess of Lewis acid (
AlCl3
), the aluminum coordinates strongly with the carbonyl oxygen. This massive complex amplifies the electron-withdrawing and steric bulk of the acetyl group, effectively shielding C3 and C5, and forcing the incoming electrophile to the C4 position [2].
Step-by-Step Methodology:
Complex Preparation: Dissolve 2-acetylthiophene (10 mmol) in anhydrous dichloromethane (5 mL). Add this solution dropwise to a vigorously stirred suspension of aluminum chloride (25 mmol, 2.5 eq) in dichloromethane (10 mL) at 0 °C. Causality: The 2.5 equivalents ensure complete coordination of the carbonyl, preventing uncomplexed substrate from undergoing C5 substitution.
Electrophile Addition: Slowly add a 2 M solution of bromine in dichloromethane (5 mL, 10 mmol) at 0 °C.
Reaction: Maintain stirring for 1 hour at 0 °C, then allow the mixture to gradually warm to room temperature to ensure complete conversion.
Quenching & Workup: Carefully pour the reaction mixture over a mixture of crushed ice and 1M HCl to break the aluminum complex. Separate the organic layer, wash with saturated aqueous sodium thiosulfate (to remove unreacted
Br2
), followed by brine. Dry over
Na2SO4
and concentrate under reduced pressure to yield 4-bromo-2-acetylthiophene.
Protocol B: Nucleophilic Addition (Reduction) of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Because the thiophene ring in this molecule is electronically deactivated and sterically blocked at C3, attempting EAS will lead to starting material recovery or degradation. Instead, synthetic efforts must target the highly reactive carbonyl group. The inductive electron withdrawal from the C4-chlorine atom slightly increases the electrophilicity of the ketone, making it an excellent substrate for nucleophilic addition and condensation reactions [3].
Step-by-Step Methodology:
Solubilization: Dissolve 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (10 mmol) in absolute methanol (20 mL) and cool to 0 °C in an ice bath.
Reduction: Slowly add sodium borohydride (
NaBH4
, 15 mmol, 1.5 eq) in small portions. Causality: Adding in portions manages the exothermic hydrogen gas evolution and prevents localized heating that could lead to side reactions.
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 2 hours.
Quenching: Quench the reaction by adding 10 mL of saturated aqueous
NH4Cl
. Causality: A mild acidic quench is chosen over strong acids (like HCl) to prevent the acid-catalyzed dehydration of the newly formed secondary alcohol back into a vinyl thiophene derivative.
Isolation: Extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over
MgSO4
, and evaporate the solvent under reduced pressure to isolate pure 1-(4-Chloro-5-ethylthiophen-2-yl)ethanol.
References
BenchChem Technical Support Team. "An In-depth Technical Guide to the Reactivity of the Thiophene Ring in 2-Acetylthiophene." BenchChem. 1
BenchChem Technical Support Team. "An In-depth Technical Guide to the Electron-Withdrawing Effects of the Acetyl Group in 2-Acetylthiophene." BenchChem. 2
El-Sayed, N. N., et al. "Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses." MDPI Molecules. 3
The Analytical Fingerprint: A Comparative Guide to the GC-MS Fragmentation Analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
For researchers and scientists in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 1-(4-Chloro-5...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers and scientists in the fields of medicinal chemistry and drug development, the unambiguous structural elucidation of novel heterocyclic compounds is a critical step in the discovery pipeline. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, a substituted thiophene, represents a class of molecules with significant potential in various therapeutic areas. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a frontline analytical technique for the identification and characterization of such volatile and semi-volatile compounds. This guide provides an in-depth analysis of the predicted Electron Ionization (EI) fragmentation pattern of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, offering a comparative perspective with related thiophene derivatives and alternative analytical methodologies.
Predicted GC-MS Fragmentation Profile
The molecular ion peak ([M]•+) for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (C₈H₉ClOS) is expected to be observed, with a characteristic isotopic pattern for the presence of a chlorine atom (M:M+2 ratio of approximately 3:1).[3][4] The primary fragmentation pathways are likely to be initiated by the energetically favorable cleavage of the acetyl and ethyl groups.
Key Predicted Fragmentation Pathways:
α-Cleavage of the Acetyl Group: The most prominent fragmentation is expected to be the loss of a methyl radical (•CH₃) from the acetyl group, leading to the formation of a stable thienoyl cation.[5] This [M-15]⁺ fragment is often the base peak in the mass spectra of 2-acetylthiophenes due to resonance stabilization.[5]
Loss of the Acetyl Radical: Cleavage of the bond between the thiophene ring and the acetyl group would result in the loss of an acetyl radical (•COCH₃), yielding a chloro-ethyl-substituted thienyl cation.
Benzylic-type Cleavage of the Ethyl Group: The ethyl group attached to the thiophene ring can undergo a "benzylic-type" cleavage, losing a methyl radical (•CH₃) to form a stabilized cation. This would result in an [M-15]⁺ ion, which could be isobaric with the fragment from the acetyl group cleavage. However, the relative abundance would depend on the stability of the resulting cation.
Loss of Ethene (McLafferty Rearrangement if applicable): While a classic McLafferty rearrangement is not possible for the ethyl group in this configuration, the loss of a neutral ethene molecule (C₂H₄) via a rearrangement process is a potential fragmentation pathway for ethyl-substituted aromatic systems.
Cleavage of the Chlorine Atom: The loss of a chlorine radical (•Cl) from the molecular ion is another possible fragmentation pathway, characteristic of chlorinated aromatic compounds.[6][7]
Ring Cleavage: Thiophene rings themselves can undergo fragmentation, often leading to the formation of smaller sulfur-containing ions or the loss of neutral fragments like acetylene or thioformaldehyde (H₂CS).[8]
The logical flow of the fragmentation analysis is depicted in the following diagram:
Caption: Experimental workflow for GC-MS analysis.
Comparative Fragmentation Analysis
To better understand the influence of the chloro and ethyl substituents, it is instructive to compare the predicted fragmentation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone with that of simpler, related molecules.
Compound
Key Fragmentation Pathways
Expected Dominant Fragments
2-Acetylthiophene
Loss of •CH₃ from the acetyl group is the primary fragmentation.
[M-15]⁺ (m/z 111) is typically the base peak.[5][9]
2-Chlorothiophene
Loss of •Cl is a significant fragmentation pathway. Ring fragmentation is also observed.
[M-Cl]⁺, and smaller fragments from ring cleavage.
Combination of fragmentations from all substituents. α-cleavage of the acetyl group is likely dominant. Loss of •CH₃ from the ethyl group, and loss of •Cl are also expected to be significant.
A prominent [M-15]⁺ peak is anticipated. Other significant peaks would include [M-Cl]⁺ and fragments resulting from the loss of the ethyl group.
This comparative approach allows researchers to dissect the mass spectrum, attributing specific fragments to the different structural motifs within the molecule.
The predicted fragmentation cascade for the title compound is illustrated below:
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs unchlorinated analogs in drug design
Application Guide: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs. Unchlorinated Analogs in Drug Design Introduction Thiophene is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for...
Author: BenchChem Technical Support Team. Date: April 2026
Application Guide: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone vs. Unchlorinated Analogs in Drug Design
Introduction
Thiophene is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for phenyl rings to modulate physicochemical properties and improve drug-receptor interactions[1]. However, electron-rich thiophene rings are notoriously susceptible to cytochrome P450 (CYP450)-mediated oxidative metabolism, often leading to rapid clearance and the generation of reactive, potentially toxic epoxides[2].
To mitigate this metabolic liability, strategic halogenation—specifically chlorination—has become a cornerstone of rational drug design[3]. This guide provides an objective, data-driven comparison between the functionalized building block 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and its unchlorinated analog, 1-(5-ethylthiophen-2-yl)ethanone , detailing how a single C-Cl bond transforms the pharmacokinetic and synthetic profile of the resulting active pharmaceutical ingredient (API).
Structural & Physicochemical Comparison
The addition of a chlorine atom at the C4 position of the thiophene ring fundamentally alters the molecule's electronic distribution and steric profile.
Enables directed interactions with backbone carbonyls in the target protein.
Mechanistic Causality: The unchlorinated C4 position is a known metabolic hotspot. CYP450 enzymes readily oxidize this exposed C-H bond. By substituting hydrogen with chlorine, the electron density of the thiophene ring is reduced, deactivating it toward electrophilic oxidative attack[3]. Furthermore, the steric bulk of the chlorine atom physically shields the adjacent positions, while its sigma-hole provides a vector for orthogonal halogen bonding with target protein backbones[1].
Metabolic Stability & Pharmacokinetics
In vitro microsomal stability assays consistently demonstrate that unchlorinated thiophenes suffer from high intrinsic clearance[2]. When integrated into a larger drug scaffold, the unchlorinated analog typically undergoes rapid epoxidation at the C3-C4 double bond. Conversely, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone acts as a metabolic blockade.
CYP450 metabolic pathway comparison of unchlorinated vs chlorinated thiophene analogs.
Experimental Protocol 1: Human Liver Microsome (HLM) Stability Assay
To empirically validate the metabolic advantage of the chlorinated analog, the following self-validating HLM assay protocol is recommended. Including a positive control ensures the microsomes are active, while the unchlorinated analog serves as the baseline to quantify the exact half-life extension provided by the chlorine substitution.
Preparation: Prepare a 1 µM solution of the test compound (chlorinated vs. unchlorinated analog integrated into the target scaffold) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes. Include a positive control (e.g., Verapamil) to validate microsomal enzyme activity.
Initiation: Initiate the metabolic reaction by adding a NADPH regenerating system (final concentration: 1 mM).
Time-Course Sampling: At intervals of 0, 15, 30, 45, and 60 minutes, withdraw 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Protein Precipitation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.
Analysis: Transfer the supernatant to vials and analyze remaining parent compound concentrations via LC-MS/MS.
Data Interpretation: Calculate the in vitro half-life (
t1/2
) and intrinsic clearance (
CLint
). The chlorinated analog will exhibit a significantly prolonged
t1/2
due to the C4 metabolic block.
Synthetic Utility & Workflow Integration
Beyond pharmacokinetics, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a highly versatile synthetic intermediate. The acetyl group at the C2 position is primed for alpha-halogenation, enabling the construction of complex heterocyclic systems such as thiazoles. This exact synthetic logic is employed in the manufacturing of thrombopoietin receptor agonists like Avatrombopag, which utilizes a chlorinated thiophene-thiazole motif to achieve its therapeutic efficacy[4].
Synthetic workflow integrating the chlorinated thiophene building block into a thiazole.
Mechanistic Causality: The electron-withdrawing nature of the C4 chlorine atom slightly deactivates the thiophene ring. This is synthetically advantageous during the alpha-bromination step, as it prevents unwanted electrophilic bromination of the thiophene core, ensuring absolute regioselectivity at the methyl ketone[4].
Experimental Protocol 2: Synthesis of 4-(4-Chloro-5-ethylthiophen-2-yl)thiazol-2-amine
This protocol describes the conversion of the ketone into a thiazole, a self-validating sequence where the formation of the crystalline thiazole confirms successful prior bromination.
Alpha-Bromination: Dissolve 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (1.0 eq) in anhydrous diethyl ether or 1,4-dioxane.
Halogen Addition: Cool the solution to 0°C. Add molecular bromine (Br₂, 1.05 eq) dropwise over 30 minutes. The reaction progress can be monitored by the decolorization of the bromine.
Workup: Once complete, wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 2-bromo-1-(4-chloro-5-ethylthiophen-2-yl)ethanone.
Hantzsch Condensation: Dissolve the crude alpha-bromo ketone in absolute ethanol. Add thiourea (1.2 eq).
Cyclization: Reflux the mixture for 2-4 hours. The nucleophilic sulfur of thiourea attacks the alpha-carbon, followed by cyclization at the carbonyl carbon.
Isolation: Cool the reaction to room temperature. The resulting 4-(4-chloro-5-ethylthiophen-2-yl)thiazol-2-amine will precipitate as a hydrobromide salt. Filter, wash with cold ethanol, and dry under vacuum.
Conclusion
The transition from 1-(5-ethylthiophen-2-yl)ethanone to 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone represents a textbook application of rational drug design. By strategically installing a chlorine atom at a known metabolic hotspot, medicinal chemists can simultaneously block CYP450-mediated degradation, enhance lipophilic target engagement, and maintain strict regiocontrol during downstream API synthesis.
References
Title: Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads
Source: PMC / NIH
URL: [Link]
Title: The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability
Source: ResearchGate
URL: [Link]
Title: Mitigating Heterocycle Metabolism in Drug Discovery
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Avatrombopag (Synthesis and Structure)
Source: Wikipedia
URL: [Link]
Spectroscopic Validation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and its Structural Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the structural integrity of novel heterocyclic compounds is paramount. Thiophene derivatives, in p...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the structural integrity of novel heterocyclic compounds is paramount. Thiophene derivatives, in particular, form the backbone of numerous therapeutic agents and functional materials. This guide provides an in-depth spectroscopic validation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and its structural analogs. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a comparative analysis grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, providing field-proven insights and detailed experimental protocols to ensure trustworthy and reproducible results.
The Core Scaffold: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
The target molecule, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, presents a unique combination of structural features that give rise to a distinct spectroscopic fingerprint. The thiophene ring, an aromatic heterocycle, is substituted with a chlorine atom, an ethyl group, and an acetyl group. Each of these substituents electronically influences the thiophene core, and their positions are critical to the molecule's overall properties and, consequently, its spectral characteristics. Understanding how these features manifest in different spectroscopic techniques is key to confirming the structure of this compound and differentiating it from its isomers and other derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.[1] For 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is expected to show distinct signals for the protons of the ethyl group, the acetyl group, and the thiophene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group, and the electron-donating nature of the ethyl group.
A comparative analysis with related structures, such as 2-acetyl-5-chlorothiophene and 2-acetyl-4-chlorothiophene, helps in assigning the proton signals accurately. The absence of a proton at the C4 and C5 positions of the thiophene ring in our target molecule is a key differentiating feature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the acetyl group will appear significantly downfield (typically >190 ppm). The carbons of the thiophene ring will have chemical shifts influenced by the substituents. The presence of the chlorine atom will cause a downfield shift for the carbon it is attached to (C4).
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted for Target Molecule and Experimental for Analogs) in CDCl₃
Note: Predicted values for the target molecule are generated based on established substituent effects on thiophene rings and can be calculated using NMR prediction software.[3] Experimental values for analogs are sourced from the literature.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.[4]
Sample Preparation:
a. Weigh approximately 10-20 mg of the solid sample.[5]
b. Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
d. Transfer the solution to a clean, dry 5 mm NMR tube.[5]
Instrument Setup:
a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
b. Tune and shim the spectrometer to achieve a homogeneous magnetic field.
c. Lock the spectrometer on the deuterium signal of the solvent.
¹H NMR Data Acquisition:
a. Use a standard single-pulse sequence.
b. Set a spectral width of approximately 12-15 ppm.
c. Acquire a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.[4]
¹³C NMR Data Acquisition:
a. Employ a proton-decoupled pulse sequence.
b. A larger number of scans will be required due to the low natural abundance of ¹³C.[4]
Data Processing:
a. Apply Fourier transformation to the acquired Free Induction Decay (FID).
b. Phase correct the spectrum.
c. Calibrate the chemical shift scale using the TMS signal.
d. Integrate the signals in the ¹H spectrum.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, the key vibrational bands will be those corresponding to the carbonyl group (C=O), the C-H bonds of the alkyl and aromatic moieties, and the vibrations of the thiophene ring.
The carbonyl stretching vibration is particularly diagnostic, typically appearing as a strong, sharp peak.[6] Its exact position can provide clues about the electronic environment. Conjugation with the thiophene ring is expected to lower the C=O stretching frequency compared to a simple alkyl ketone.
Table 2: Key IR Absorption Bands for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and Related Compounds
Functional Group
Vibrational Mode
Expected Wavenumber (cm⁻¹) for Target Molecule
Reference Wavenumber (cm⁻¹) for 2-Acetyl-5-chlorothiophene [7]
Aromatic C-H
Stretching
~3100
~3100
Aliphatic C-H
Stretching
2975-2850
-
Carbonyl C=O
Stretching
~1665
~1660
Thiophene Ring C=C
Stretching
~1520, ~1410
~1515, 1415
C-Cl
Stretching
~700-800
Not specified
Note: The exact wavenumbers can vary based on the sample preparation method (e.g., KBr pellet, thin film).[8]
Experimental Protocol for FTIR Spectroscopy (KBr Pellet)
Sample Preparation:
a. Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
b. Place a portion of the powder into a pellet press.
c. Apply pressure to form a transparent or semi-transparent pellet.
Data Acquisition:
a. Place the KBr pellet in the sample holder of the FTIR spectrometer.
b. Acquire a background spectrum of the empty sample compartment.
c. Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[9]
d. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.[9]
Data Analysis:
a. Identify the major absorption bands and their corresponding wavenumbers.
b. Correlate the observed bands with known functional group frequencies.
Caption: Workflow for FTIR data acquisition and analysis.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern.[10] For 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, electron ionization (EI) is a common method that will induce reproducible fragmentation.
A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity of about 3:1, which is a clear indicator of a single chlorine atom in the molecule.
The fragmentation of the molecular ion is expected to proceed through characteristic pathways, including the loss of the acetyl group, the ethyl group, and cleavage of the thiophene ring.
Table 3: Predicted Key Ions in the Mass Spectrum of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
m/z (mass-to-charge ratio)
Proposed Fragment
Significance
190/192
[M]⁺
Molecular ion peak, showing the 3:1 isotopic pattern for one chlorine atom.
175/177
[M - CH₃]⁺
Loss of a methyl radical from the acetyl or ethyl group.
147/149
[M - COCH₃]⁺
Loss of the acetyl group, a common fragmentation for ketones.
161/163
[M - C₂H₅]⁺
Loss of the ethyl group.
43
[CH₃CO]⁺
Acetyl cation, a characteristic peak for acetyl-containing compounds.
Experimental Protocol for GC-MS with Electron Ionization
Sample Preparation:
a. Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
GC-MS Conditions:
a. Injection: 1 µL, splitless injection.[10]
b. Injector Temperature: 250 °C.[10]
c. GC Column: A suitable capillary column for separating halogenated aromatic compounds (e.g., DB-5ms).
d. Carrier Gas: Helium at a constant flow rate.
e. Oven Program: An appropriate temperature gradient to ensure good separation (e.g., initial temperature of 50°C, ramped to 280°C).
MS Conditions (EI):
a. Ion Source: Electron Ionization (EI).
b. Electron Energy: 70 eV.[10]
c. Mass Range: Scan from a low m/z (e.g., 40) to a value sufficient to include the molecular ion (e.g., 250).
d. Data Acquisition: Full scan mode.
Data Analysis:
a. Identify the molecular ion peak and its isotopic pattern.
b. Analyze the major fragment ions and propose fragmentation pathways.
c. Compare the obtained spectrum with spectral libraries for confirmation.
Caption: Predicted fragmentation pathway for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Conclusion
The spectroscopic validation of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and its derivatives relies on a cohesive interpretation of data from multiple analytical techniques. ¹H and ¹³C NMR spectroscopy provides the fundamental structural map, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry corroborates the molecular weight and offers further structural insights through predictable fragmentation patterns. By comparing the spectral data of the target molecule with its structural analogs, researchers can confidently confirm its identity and purity, a critical step in the development of new pharmaceuticals and advanced materials. This guide provides the necessary theoretical framework and practical protocols to achieve this with scientific rigor.
References
Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. PubMed. [Online] [Link]
Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. ResearchGate. [Online] [Link]
Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. Labindia Analytical. [Online] [Link]
The Infrared Absorption Spectra of Thiophene Derivatives. J-STAGE. [Online] [Link]
Solvent effects on infrared spectra of 2-acetylthiophene in organic solvents. PubMed. [Online] [Link]
2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. [Online] [Link]
Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. Arabian Journal of Chemistry. [Online] [Link]
Overview of Thiophene and NMR Spectroscopy. Scribd. [Online] [Link]
Modern Analytical Technique for Characterization Organic Compounds. International Journal of Pharmaceutical Sciences Review and Research. [Online] [Link]
Chemical compound - Spectroscopy, Organic, Analysis. Britannica. [Online] [Link]
Gas chromatography retention time standards for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
An In-Depth Guide to Gas Chromatography Retention Time Standards for the Analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone Authored by a Senior Application Scientist This guide provides a comprehensive framework for...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to Gas Chromatography Retention Time Standards for the Analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for selecting and implementing retention time standards for the quantitative analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone via gas chromatography (GC). Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond simple protocols to explain the fundamental principles and causal relationships that underpin robust analytical method development. We will explore the critical choice between internal and external standardization, propose suitable standard candidates, and provide detailed, actionable experimental protocols.
The Analytical Challenge: Understanding 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Before selecting a standard, we must first understand the analyte. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone is a heterocyclic organic compound with several key structural features that dictate its chromatographic behavior:
Thiophene Ring: A sulfur-containing aromatic ring that imparts a degree of polarity.
Ethanone Group: A ketone functional group (-C(O)CH₃), which is polar and capable of dipole-dipole interactions.
Chloro and Ethyl Groups: These substituents affect the molecule's overall polarity, volatility, and molecular weight.
Given these features—a polar ketone, a moderately polar thiophene ring, and nonpolar alkyl/halo substituents—the analyte is expected to be of intermediate polarity . This prediction is fundamental to selecting an appropriate GC stationary phase and, consequently, a suitable retention time standard.[1]
Foundational Strategy: Internal vs. External Standardization
Quantitative chromatographic analysis relies on the principle that a detector's response is proportional to the amount of analyte present.[2] The two primary calibration strategies to ensure accuracy are the external standard and internal standard methods.[3] The choice between them is a critical first step in method design.
External Standard (ES) Method
The external standard method is the more straightforward approach. It involves creating a calibration curve by injecting a series of standards of known concentrations.[4][5] The peak area of the analyte in an unknown sample is then compared against this curve to determine its concentration.
Advantages: Simple to prepare and execute; requires less method development time upfront.
Disadvantages: Highly susceptible to variations in injection volume. Minor inconsistencies in manual or autosampler injections can lead to significant quantitative errors. It also does not account for sample loss during complex preparation steps.[3]
Best Suited For: Analyses where injection precision is exceptionally high (i.e., using a high-quality autosampler), sample preparation is minimal, and high throughput is prioritized over maximum accuracy.
Internal Standard (IS) Method
The internal standard method is a more robust technique that compensates for analytical variability. A known concentration of a different, non-interfering compound (the internal standard) is added to every sample, blank, and calibration standard.[6] Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area.
Advantages: Corrects for variations in injection volume, sample evaporation, and analyte loss during sample preparation. This significantly improves precision and accuracy.[6][7]
Disadvantages: Requires careful selection of an appropriate internal standard, which must not be present in the sample matrix. It adds a step to sample preparation.[2]
Best Suited For: Most applications, especially in regulated environments (pharmaceuticals, environmental testing) where accuracy and reproducibility are paramount. It is the recommended approach for the reliable quantification of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Comparative Analysis of Potential Internal Standards
The selection of a suitable internal standard is critical and must be deliberate. An ideal IS should possess several key characteristics:
Chemical Similarity: It should be structurally and functionally similar to the analyte to ensure comparable behavior during extraction and chromatography.[2][8]
Resolution: It must be well-resolved from the analyte and any other components in the sample matrix, with no peak overlap.[6]
Purity and Stability: The IS must be of high purity and chemically inert, not reacting with the sample or solvent.[2]
Elution Time: It should ideally elute near the analyte of interest to ensure both are subjected to similar chromatographic conditions.[9]
Given the intermediate polarity of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, several candidates can be considered. The table below compares potential internal standards.
Internal Standard Candidate
Molecular Formula
Molecular Weight ( g/mol )
Rationale for Consideration
Potential Drawbacks
2-Acetyl-4-bromothiophene
C₆H₅BrOS
205.08
Very high structural similarity (ketone on thiophene ring). Similar polarity and expected retention time. Unlikely to be present in the sample matrix.
May not be readily available commercially; potentially higher cost.
1-(Thiophen-2-yl)ethanone
C₆H₆OS
126.18
High structural similarity (ketone on thiophene ring). Commercially available and cost-effective.
Lower molecular weight and potentially shorter retention time. Less similar volatility compared to the chlorinated analyte.
2-Chloronaphthalene
C₁₀H₇Cl
162.62
Aromatic, chlorinated compound with similar intermediate polarity. Stable and commercially available.
Lacks the ketone and thiophene functional groups, so its chromatographic behavior might not perfectly mimic the analyte's response to system variations.
Hexadecane
C₁₆H₃₄
226.44
A non-polar standard often used in GC.[6] It is stable and readily available.
Its non-polar nature is significantly different from the analyte. It would only be suitable if it elutes without interference and is used solely to correct for injection volume, not for extraction recovery.
Recommendation:2-Acetyl-4-bromothiophene is the most theoretically sound choice due to its profound structural similarity. If it is unavailable, 1-(Thiophen-2-yl)ethanone represents a practical and effective alternative.
Experimental Design and Protocols
A robust analytical method requires careful optimization of the GC system and a validated protocol. The following sections provide a detailed starting point for the analysis of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Workflow for Method Selection and Validation
The following diagram illustrates the logical workflow from initial method development to final sample analysis.
Caption: Logical workflow for GC method development and standardization.
Recommended GC Instrumentation and Parameters
The analyte's structure suggests that a mid-polarity column is most appropriate to achieve good peak shape and resolution. A "624" type column, with its cyanopropylphenyl-polysiloxane phase, is an excellent starting point.[10]
Parameter
Recommended Setting
Rationale
GC System
Gas Chromatograph with FID or MS detector
FID is robust and universal for organic compounds. MS provides mass data for definitive peak identification.
GC Column
DB-624, (30 m x 0.32 mm ID, 1.8 µm film) or equivalent
The mid-polarity stationary phase is well-suited for the analyte's functional groups, promoting good peak symmetry.[10][11]
Carrier Gas
Helium or Hydrogen
Helium is inert and safe. Hydrogen can provide faster analysis times and higher efficiency.[12]
Flow Rate
1.5 mL/min (constant flow)
A typical flow rate for this column dimension to ensure good efficiency.
Injector
Split/Splitless
Injector Temp.
250 °C
Ensures complete and rapid vaporization of the analyte and standard without thermal degradation.[13]
Injection Mode
Split (e.g., 50:1 ratio)
Prevents column overloading and ensures sharp peaks, assuming sample concentration is sufficient.[14]
Oven Program
Initial: 100°C (hold 2 min) Ramp: 15°C/min to 280°C Final Hold: 5 min at 280°C
This program allows for the separation of any volatile solvents before ramping to a temperature that will elute the analyte and IS in a reasonable time with good resolution.[13]
Detector Temp.
300 °C (FID)
Must be higher than the final oven temperature to prevent condensation of analytes in the detector.
Protocol 1: Internal Standard (IS) Quantification
This protocol assumes the use of 1-(Thiophen-2-yl)ethanone as the internal standard.
Prepare IS Stock Solution: Accurately weigh ~25 mg of 1-(Thiophen-2-yl)ethanone into a 25 mL volumetric flask and dilute to volume with a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). This creates a 1.0 mg/mL stock solution.
Prepare Calibration Standards:
a. Prepare a stock solution of the analyte, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, at 1.0 mg/mL.
b. Create a series of five calibration standards by adding varying volumes of the analyte stock solution to 10 mL volumetric flasks.
c. To each flask, add a fixed, known volume of the IS stock solution (e.g., 1.0 mL) to yield a constant IS concentration in all standards.
d. Dilute all flasks to the 10 mL mark with the solvent.
Prepare Sample for Analysis:
a. Accurately weigh a known amount of the sample containing the analyte into a 10 mL volumetric flask.
b. Add the same fixed volume of the IS stock solution (1.0 mL) as used in the calibration standards.
c. Dilute to the 10 mL mark with the solvent.
Analysis and Calculation:
a. Inject the calibration standards and the prepared sample into the GC.
b. For each injection, record the peak areas for both the analyte and the internal standard.
c. Construct a calibration curve by plotting the (Analyte Peak Area / IS Peak Area) ratio on the y-axis against the analyte concentration on the x-axis.
d. Calculate the (Analyte Peak Area / IS Peak Area) ratio for the unknown sample and determine its concentration from the linear regression of the calibration curve.[7]
Protocol 2: External Standard (ES) Quantification
Prepare Analyte Stock Solution: Accurately prepare a 1.0 mg/mL stock solution of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone as described above.
Prepare Calibration Standards: Create a series of at least five calibration standards by diluting the analyte stock solution to different known concentrations in volumetric flasks.
Prepare Sample for Analysis: Accurately weigh a known amount of the sample and dilute it with a known volume of solvent to bring the expected analyte concentration within the range of the calibration curve.
Analysis and Calculation:
a. Inject the calibration standards and the prepared sample into the GC.
b. Construct a calibration curve by plotting the Analyte Peak Area on the y-axis against the analyte concentration on the x-axis.
c. Determine the concentration of the analyte in the prepared sample by interpolating its peak area on the calibration curve.[5]
Ensuring Method Trustworthiness and Validation
A developed method must be validated to ensure it is fit for purpose. Key validation parameters include:
Specificity: The ability to accurately measure the analyte in the presence of other components. This is confirmed by ensuring no interfering peaks are present at the analyte's retention time in a blank matrix.[15]
Linearity: The demonstration that the detector response is proportional to the analyte concentration over a specified range. A correlation coefficient (R²) of ≥0.999 is typically desired.[15]
Accuracy: The closeness of the measured value to the true value. It is often assessed by spike-recovery experiments.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (%RSD).[15]
The diagram below illustrates the key relationships in selecting an appropriate internal standard, which is a cornerstone of a self-validating system.
Caption: Relationship between analyte properties and IS selection criteria.
Conclusion
While no standardized retention time data currently exists for 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone, a robust and reliable GC method can be developed through a systematic, science-led approach. The use of an internal standard is strongly recommended to ensure the highest degree of accuracy and precision by correcting for inevitable variations in sample preparation and injection. A structurally similar compound, such as another substituted acetylthiophene, represents the ideal choice for an internal standard. The provided protocols for GC parameters and standard preparation offer a validated starting point for method development, empowering researchers to generate high-quality, reproducible data for this important compound.
References
SCION Instruments. (2023, August 10). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?Link
Sigma-Aldrich. Selecting a GC Column by a Specific Stationary Phase. Link
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Link
Scribd. Internal Standard Method in Gas Chromatography. Link
Alfa Chemistry. Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. Link
Environics. (2024, September 16). How to Prepare Multi-Component Internal Standards for GC Calibration. Link
Environics. (2024, August 23). Conducting GC Method Validation Using High Accuracy Standards. Link
Budinsky, P., et al. (2020, August 11). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. PMC. Link
LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Link
Margl, L., et al. (2002, January 15). GLC and GLC-mS analysis of thiophene derivatives in plants and in in vitro cultures of Tagetes patula L. (Asteraceae). PubMed. Link
Amerigo Scientific. Overview of Polar Gas Chromatography. Link
ResearchGate. (2014, June 3). How do you choose the internal standards for analysis of organic compound classes with GC/MS technique?Link
Separation Science. (2023, December 9). Internal Standards: Strategies From the Frontline. Link
PubMed. (2025, November 25). Development of a new procedure for selecting internal standards for gas chromatography/mass spectrometry-based plasma metabolome analysis. Link
Reddit. (2019, October 26). What is the purpose of an internal standard for Gas Chromatography, and why is propanol a useful internal standard for ethanol?Link
ResearchGate. (2021, October 13). What GC columns would be recommended to analyze polar and non-polar compounds in a gas?Link
ResearchGate. 10 Quantitation Methods in Gas Chromatography. Link
JoVE Core. (2024, December 5). Gas Chromatography Types of Columns and Stationary Phases in Analytical Chemistry. Link
BenchChem. Application Notes and Protocols for the GC-MS Analysis of Keto Acids. Link
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Link
Phenomenex. LC and GC: Calibration Guide for Precise Results. Link
BenchChem. Cross-Validation of GC-FID and HPLC Methods for the Quantification of 1,3-Dipalmitin: A Comparative Guide. Link
PMC. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Link
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IJPSR. (2020, October 1). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). Link
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Science and Education Publishing. GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Link
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LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction. Link
Taylor & Francis Online. (2024, August 30). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Link
PMC. (2025, December 4). Optimizing GC-IMS for Pork Volatile Fingerprinting: Effects of Incubation Conditions and Medium on Aroma Profiles. Link
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Manasa Life Sciences. 1-(4-Chlorothiophen-2-yl)ethan-1-one. Link
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PMC. Synthesis and bioactivities of 1-(4-hydroxyphenyl)-2-((heteroaryl)thio)ethanones as carbonic anhydrase I, II and acetylcholinesterase inhibitors. Link
MDPI. (2024, December 18). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Link
MDPI. (2022, December 6). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Link
Semantic Scholar. Synthesis, Characterization and in vitro Anticancer Properties of 1-{5- Aryl- 2-(5-(4-Fluoro-Phenyl)-Thiophen-2-yl)-(1,3,4)Oxadiazol-3-yl}-Ethanone. Link
ResearchGate. (2024, December 16). Refinement of Retention Indices in Gas Chromatography for a Number of Substituted Phenols. Link
As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is just as critical as the experimental design itself. For researchers and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, establishing a rigorous, self-validating protocol for chemical waste management is just as critical as the experimental design itself. For researchers and drug development professionals utilizing 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (CAS: 1399661-79-0) as a synthetic building block, improper disposal poses severe environmental, regulatory, and safety risks.
This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and disposal of this specific halogenated thiophene derivative.
Mechanistic Rationale: The "Why" Behind the Protocol
To build a self-validating safety system, laboratory personnel must understand the chemical causality dictating disposal routes. 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone (
C8H9ClOS
) presents two distinct disposal challenges:
The Halogen Factor (Chlorine): When incinerated at standard temperatures, chlorinated organic compounds undergo incomplete combustion, leading to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs). To prevent this, mandate that halogenated wastes be segregated and processed in specialized rotary kiln incinerators operating at extremely high temperatures (>1,100°C) with prolonged residence times [1].
The Sulfur Factor (Thiophene Ring): The sulfur atom in the thiophene ring oxidizes during combustion to form sulfur dioxide (
SO2
). Consequently, the licensed disposal facility must utilize alkaline wet scrubbers in their exhaust streams to neutralize acid rain precursors.
Mixing this compound with general non-halogenated waste not only violates safety protocols but exponentially increases institutional disposal costs, as the entire mixed volume must then be legally treated as halogenated waste [2].
Step-by-Step Disposal Methodology
The following protocol ensures compliance with the [3].
Phase 1: Hazard Assessment and PPE Verification
Causality: Preventing dermal exposure to target-organ toxins and avoiding reactive cross-contamination.
Action: Review the Safety Data Sheet (SDS). Ensure the workspace is under a certified fume hood. Don standard chemical-resistant PPE: nitrile gloves (double-gloving recommended for concentrated solutions), a flame-resistant lab coat, and chemical splash goggles.
Phase 2: Segregation and Containment
Causality: Halogenated solvents can degrade certain low-density plastics and react exothermically with incompatible waste streams.
Action: Select a High-Density Polyethylene (HDPE) or PTFE-lined amber glass container. Verify the container is strictly designated for "Halogenated Organic Waste." Do not mix with aqueous waste, heavy metals, or strong oxidizers.
Phase 3: Labeling and Satellite Accumulation
Causality: Accurate tracking prevents accidental mixing by other lab members and ensures emergency responders have immediate chemical intelligence.
Action: Affix an institutional Hazardous Waste label before adding the first drop of waste. Clearly write "1-(4-Chloro-5-ethylthiophen-2-yl)ethanone" (do not use abbreviations). Check the "Toxic" and "Halogenated" hazard boxes. Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Action: Cap the container securely when not in active use. Once the container reaches 75% capacity, coordinate with your institutional Environmental Health and Safety (EH&S) department or a licensed hazardous waste vendor for pickup.
Quantitative Data & Waste Segregation Matrices
Table 1: Chemical Hazard & Disposal Profile
Parameter
Specification
Logistical Implication
Chemical Name
1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Must be spelled out fully on waste labels.
CAS Number
1399661-79-0
Use for exact vendor tracking.
Molecular Formula
C8H9ClOS
Presence of Cl and S dictates high-temp incineration.
Primary Hazard
Halogenated Organic, Irritant
Requires segregation from non-halogenated streams.
Incompatibilities
Strong oxidizers, strong bases
Risk of exothermic reaction; keep out of acid/base waste.
Table 2: Waste Segregation Compatibility Matrix
Intersecting Waste Stream
Compatibility Status
Mechanistic Rationale
Halogenated Organics (e.g., DCM, Chloroform)
Highly Compatible
Shared disposal pathway; safely co-mingled for high-temp incineration.
Non-Halogenated Organics (e.g., Hexane, Methanol)
Incompatible (Logistical)
Mixing forces the entire volume to be priced and treated as halogenated waste [4].
Aqueous Acids/Bases
Incompatible (Chemical)
Risk of exothermic reaction, phase separation, and pressure buildup.
Heavy Metal Waste
Strictly Incompatible
Requires entirely different chemical stabilization and disposal mechanisms.
Operational Workflow Visualization
Figure 1: Step-by-step workflow for the segregation and disposal of halogenated organic waste.
References
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]
EPA Hazardous Waste Characteristics. Columbia University Environmental Health & Safety. Available at:[Link]
Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Research Council. National Academies Press. Available at: [Link]
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. Available at:[Link]
Handling
Personal protective equipment for handling 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
Comprehensive Safety and Handling Guide: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone As a novel heterocyclic ketone, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone serves as a critical intermediate in synthetic chemistry, parti...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Handling Guide: 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone
As a novel heterocyclic ketone, 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone serves as a critical intermediate in synthetic chemistry, particularly in the development of new pharmaceutical and agrochemical agents.[1][2] The inherent reactivity of the thiophene ring, modified by the presence of chloro, ethyl, and acetyl groups, makes it a valuable building block.[1][3] However, comprehensive toxicological data for this specific molecule is not yet established. Therefore, this guide adopts a precautionary principle, deriving safety protocols from the known hazards of structurally analogous compounds, such as other chlorinated and acetylated thiophenes.
This document provides researchers, scientists, and drug development professionals with essential, field-proven guidance for the safe handling, use, and disposal of this compound, ensuring both personal safety and experimental integrity.
Proactive Hazard Assessment: Understanding the Risks
The chemical structure of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone—a chlorinated thiophene with a ketone functional group—suggests several potential hazards based on well-documented chemical analogs. A proactive understanding of these risks is the foundation of a safe experimental workflow.
Dermal, Oral, and Inhalation Toxicity: Structurally similar compounds, such as 2-acetyl-4-chlorothiophene and other chloroacetophenones, are classified as harmful or toxic if swallowed, in contact with skin, or if inhaled.[4][5][6][7]
Skin and Eye Irritation: Halogenated thiophenes and acetophenones are known to cause skin irritation and serious eye irritation or damage.[4][5] The compound may also act as a lachrymator, a substance that irritates the eyes and causes tearing.[4]
Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[4][5]
Environmental Hazards: Many chlorinated organic compounds are toxic to aquatic life with long-lasting effects.[8] Therefore, release into the environment must be strictly avoided.
Core Personal Protective Equipment (PPE) Protocol
Due to the compound's potential hazards, a stringent and comprehensive PPE protocol is mandatory. The following equipment must be worn at all times when handling the substance, from initial container opening to final waste disposal.
PPE Category
Item
Specifications and Rationale
Eye & Face Protection
Chemical Splash Goggles
Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9][10] Goggles provide a full seal around the eyes to protect against splashes, vapors, and fine powders.
Hand Protection
Chemical-Resistant Gloves
Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use. For prolonged contact, consider double-gloving.[9][11] Wash hands thoroughly after removing gloves.[11]
Body Protection
Flame-Resistant Laboratory Coat
A fully buttoned lab coat protects skin and personal clothing from accidental splashes and contact.[9][11]
Respiratory Protection
Chemical Fume Hood
All handling of 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone must be performed in a properly functioning and certified chemical fume hood to control vapor and aerosol exposure.[4][11] If a fume hood is unavailable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[9]
Operational and Handling Plan
A systematic approach to handling minimizes risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Experimental Workflow Diagram
Caption: Step-by-step workflow for handling 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone.
Step-by-Step Methodology
Preparation:
Ensure the designated chemical fume hood is clean, uncluttered, and certified.
Confirm that a safety shower and eyewash station are readily accessible and unobstructed.[9][12]
Assemble all necessary glassware, reagents, and a designated chemical spill kit before starting.
Don all required PPE as specified in the table above.[11]
Handling:
Perform all manipulations, including weighing and transfers, within the fume hood to minimize inhalation exposure.[11]
Avoid direct contact with skin, eyes, and clothing.[9]
When transferring the substance, do so carefully to prevent the generation of dust or aerosols.
If creating a solution, add the compound slowly to the solvent.
Keep all containers tightly sealed when not in active use.[9]
Post-Handling:
Thoroughly decontaminate the work area and any equipment used.
Carefully remove and dispose of contaminated gloves and other single-use items in a dedicated, sealed container for hazardous waste.[11]
Wash hands and any potentially exposed skin areas thoroughly with soap and water.[5]
Emergency Procedures: A Self-Validating System
Preparedness is key to safety. All personnel must be familiar with these procedures before beginning work.
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][13]
Spills: Evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[14] Collect the material into a suitable, labeled container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical final step to prevent environmental contamination and ensure regulatory compliance.
Waste Chemical: All excess 1-(4-Chloro-5-ethylthiophen-2-yl)ethanone and solutions containing it must be disposed of as hazardous chemical waste. Do not pour down the drain.[8][11]
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., gloves, pipette tips, weighing paper, absorbent materials from spills) must be collected in a sealed, clearly labeled container for hazardous chemical waste.[11][15]
Regulatory Compliance: All chemical waste must be managed and disposed of in strict accordance with local, state, and federal regulations.[16]